Ketanserin
説明
特性
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCSQOGAWCVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023188 | |
| Record name | Ketanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74050-98-9, 83846-83-7 | |
| Record name | Ketanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketanserin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketanserin tartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ketanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ketanserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F9DE4CT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ketanserin's Mechanism of Action on 5-HT2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketanserin is a quinazoline derivative that has been instrumental in the pharmacological characterization of the serotonin 2A (5-HT2A) receptor. Initially developed as an antihypertensive agent, its potent and selective antagonist activity at 5-HT2A receptors has made it an invaluable tool in neuroscience research and a benchmark for the development of novel therapeutics targeting the serotonergic system. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with the 5-HT2A receptor, detailing its binding characteristics, functional effects on downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Antagonism at the 5-HT2A Receptor
This compound functions primarily as a competitive antagonist and, under certain conditions, an inverse agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.[1][2] By binding to the orthosteric site of the receptor, this compound prevents the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), from binding and initiating the cascade of intracellular events that lead to a physiological response.[3]
Binding Affinity and Potency
This compound exhibits high affinity for the human 5-HT2A receptor, with reported binding affinity (Ki) values typically in the low nanomolar range. Its potency in functional assays, measured as the concentration required to inhibit 50% of the maximal response to an agonist (IC50), is also in the nanomolar range, underscoring its effectiveness in blocking 5-HT2A receptor-mediated signaling.
Table 1: Quantitative Binding and Functional Data for this compound at the 5-HT2A Receptor
| Parameter | Species | Assay Type | Value | Reference(s) |
| Binding Affinity (Ki) | Human | [³H]-Ketanserin Radioligand Binding | 0.28 nM | [4] |
| Human | [³H]-Ketanserin Radioligand Binding | 0.3 nM | [4] | |
| Human | [³H]-Ketanserin Radioligand Binding | 0.35 nM | [5] | |
| Human | [³H]-Ketanserin Radioligand Binding | 0.52 nM | [5] | |
| Rat | [³H]-Ketanserin Radioligand Binding | 0.8 nM | [6] | |
| Functional Potency (IC50) | Human | IP1 Accumulation Assay | 5.7 nM | [7] |
| Human | Calcium Mobilization Assay | 32 nM | [4] | |
| Human | hERG current inhibition | 110 nM | [8][9] | |
| Rat | Platelet Aggregation Inhibition | 240 nM | [8] |
Impact on Downstream Signaling Pathways
The 5-HT2A receptor, upon activation by an agonist like serotonin, initiates a series of intracellular signaling events. This compound, by blocking this initial step, effectively attenuates these downstream pathways.
Gq/11 Signaling Pathway
The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 family of G proteins.[1][2] Agonist binding leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[10] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to diverse physiological responses. This compound's antagonism at the 5-HT2A receptor prevents this entire cascade.
β-Arrestin Pathway and Inverse Agonism
In addition to G-protein mediated signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. Some ligands can preferentially activate one pathway over the other, a phenomenon known as biased agonism. While the primary action of this compound is antagonism of Gq/11 signaling, there is evidence to suggest it can also act as an inverse agonist.[11] Inverse agonism occurs when a ligand binds to a receptor and reduces its basal, or constitutive, activity in the absence of an agonist. This suggests that the 5-HT2A receptor has a degree of spontaneous activity that is inhibited by this compound. Furthermore, some studies indicate that this compound may exhibit biased signaling, potentially favoring G-protein pathways over β-arrestin recruitment, although this is an area of ongoing research.[11]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor. It involves the use of a radiolabeled ligand, typically [³H]-ketanserin, that binds to the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
For competition binding, add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of [³H]-ketanserin to each well.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled 5-HT2A ligand (e.g., spiperone) to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to block agonist-induced production of inositol phosphates, a key step in the Gq/11 signaling pathway.
Protocol:
-
Cell Culture and Labeling:
-
Culture cells expressing the 5-HT2A receptor in 24- or 48-well plates.
-
Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
-
Assay Procedure:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add increasing concentrations of this compound to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of a 5-HT2A receptor agonist (e.g., serotonin or DOI).
-
Incubate for a defined time (e.g., 30-60 minutes) to allow for IP accumulation.
-
-
Extraction and Measurement:
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Separate the aqueous (containing inositol phosphates) and organic (containing lipids) phases.
-
Isolate the total inositol phosphates from the aqueous phase using anion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphate accumulation against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound for inhibiting agonist-induced IP accumulation.
-
Calcium Imaging Assay
This assay provides a real-time measurement of changes in intracellular calcium concentration, a direct consequence of Gq/11 pathway activation.
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the 5-HT2A receptor on glass-bottom dishes or 96-well imaging plates.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer. The "AM" ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator in the cytosol.
-
-
Imaging and Data Acquisition:
-
Mount the plate on the stage of a fluorescence microscope or a plate reader equipped for fluorescence imaging.
-
Establish a baseline fluorescence reading.
-
Add increasing concentrations of this compound to the cells and incubate.
-
Add a fixed concentration of a 5-HT2A agonist to stimulate the cells.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured, which provides a more quantitative measure of intracellular calcium concentration.
-
-
Data Analysis:
-
Quantify the peak fluorescence response following agonist addition in the presence of different concentrations of this compound.
-
Plot the peak response against the log concentration of this compound.
-
Determine the IC50 value of this compound for the inhibition of agonist-induced calcium mobilization.
-
Conclusion
This compound's well-characterized mechanism of action as a potent and selective antagonist of the 5-HT2A receptor has solidified its position as a critical tool in pharmacology and neuroscience. Its ability to block the canonical Gq/11 signaling pathway, coupled with its potential inverse agonist properties, provides a multifaceted approach to modulating the serotonergic system. The experimental protocols detailed in this guide form the basis for the continued investigation of 5-HT2A receptor pharmacology and the development of novel therapeutic agents with improved selectivity and efficacy. A thorough understanding of this compound's molecular interactions with the 5-HT2A receptor is paramount for researchers and drug development professionals seeking to unravel the complexities of serotonergic neurotransmission and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [<sup>3</sup>H]this compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The 5-HT2 antagonist this compound is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serotonin 2A Receptor Antagonist Ketanserin as a Blocker of Psilocybin's Psychedelic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psilocybin, the primary psychoactive component of "magic mushrooms," is a classic psychedelic agent that holds significant promise in the treatment of various psychiatric disorders, including depression, anxiety, and substance use disorders. Its profound effects on consciousness are primarily mediated by its interaction with the serotonin 2A (5-HT2A) receptor. Understanding the precise mechanisms of psilocybin's action is paramount for its safe and effective therapeutic application. A key pharmacological tool in elucidating these mechanisms is ketanserin, a potent and selective antagonist of the 5-HT2A receptor. This technical guide provides a comprehensive overview of the role of this compound in blocking the psychedelic effects of psilocybin, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: A Tale of a Receptor
The psychoactive effects of psilocybin are initiated by its active metabolite, psilocin, which acts as an agonist at the 5-HT2A receptor.[1][2] This G-protein coupled receptor is widely expressed in the brain, particularly in high-level cortical regions.[3] Activation of the 5-HT2A receptor by psilocin triggers a cascade of intracellular signaling events, leading to the characteristic alterations in perception, cognition, and mood that define the psychedelic experience.[1][4]
This compound, conversely, is a 5-HT2A receptor antagonist.[5][6] It binds to the same receptor as psilocin but does not activate it. Instead, it competitively blocks psilocin from binding, thereby preventing the initiation of the downstream signaling cascade.[7] This blockade is the fundamental mechanism by which this compound attenuates or completely abolishes the subjective and physiological effects of psilocybin.[7][8][9] this compound also exhibits antagonist activity at α1-adrenergic receptors, which contributes to its antihypertensive effects, but its blockade of psychedelic effects is primarily attributed to its action at the 5-HT2A receptor.[5][10]
Quantitative Data on this compound's Blockade of Psilocybin's Effects
Numerous studies have quantified the extent to which this compound can block the effects of psilocybin. The following tables summarize key quantitative findings from human and animal studies.
Table 1: Human Studies on this compound's Blockade of Psilocybin's Subjective Effects
| Study (Year) | Psilocybin Dose | This compound Dose | Key Subjective Effects Measured (and Scale) | Percentage Reduction in Psilocybin Effects with this compound Pretreatment |
| Vollenweider et al. (1998) | 15 mg/70 kg, p.o. | 40 mg, p.o. | Oceanic Boundlessness, Anxious Ego-Disintegration, Visionary Restructuralization (APZ questionnaire) | Significant attenuation of all core psychedelic dimensions |
| Quednow et al. (2012) | 260 µg/kg, p.o. | 40 mg, p.o. | Altered States of Consciousness (5D-ASC) | Significant reduction in "Oceanic Boundlessness" and "Visionary Restructuralization" scores[11] |
| Preller et al. (2017) | 100 µg LSD (pharmacologically similar to psilocybin) | 40 mg, p.o. | Subjective drug effects (Visual Analog Scales) | Almost complete prevention of acute subjective effects[12] |
Table 2: Animal Studies on this compound's Blockade of Psilocybin-Induced Behaviors
| Study (Year) | Animal Model | Psilocybin Dose | This compound Dose | Key Behavioral Effect Measured | Percentage Reduction in Psilocybin Effects with this compound Pretreatment |
| Hesselgrave et al. (2021) | Mouse | 1 mg/kg, i.p. | 2 mg/kg, i.p. | Head-twitch response (HTR) | Complete blockade of HTR[13] |
| Fantegrossi et al. (2008) | Mouse | 1 mg/kg, i.p. | 1 mg/kg, i.p. | Head-twitch response (HTR) | Abolished HTR[14] |
| Gonzalez-Maeso et al. (2007) | Mouse | - | - | Head-twitch response (HTR) in 5-HT2A receptor knockout mice | HTR absent in knockout mice, demonstrating 5-HT2A mediation[1] |
Table 3: Physiological and Neurophysiological Effects
| Study (Year) | Modality | Psilocybin Dose | This compound Dose | Key Physiological/Neurophysiological Effect Measured | Effect of this compound Pretreatment |
| Kometer et al. (2012) | EEG | 215 µg/kg, p.o. | 40 mg, p.o. | Decreased alpha power | Normalized psilocybin-induced decrease in alpha power[15] |
| Quednow et al. (2012) | Prepulse Inhibition (PPI) | 260 µg/kg, p.o. | 40 mg, p.o. | Decreased PPI at 30 ms lead interval | Reversed the psilocybin-induced deficit in PPI[11] |
| Madsen et al. (2024) | ASL MRI | 0.2 mg/kg, i.v. | 0.3 mg/kg, i.v. | Decreased cerebral blood flow (CBF) | Psilocybin induced a significantly greater decrease in CBF compared to this compound[16][17] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's blockade of psilocybin's effects.
Human Study: Double-Blind, Placebo-Controlled Crossover Design
-
Objective: To assess the role of 5-HT2A receptors in mediating the subjective and physiological effects of psilocybin in healthy human volunteers.
-
Participants: Healthy volunteers with previous experience with psychedelics, screened for medical and psychiatric contraindications.
-
Design: A double-blind, randomized, placebo-controlled, crossover design with four conditions:
-
Placebo + Placebo
-
This compound (40 mg, p.o.) + Placebo
-
Placebo + Psilocybin (e.g., 260 µg/kg, p.o.)
-
This compound (40 mg, p.o.) + Psilocybin (e.g., 260 µg/kg, p.o.)
-
-
Procedure:
-
This compound or placebo is administered orally 60 minutes prior to the administration of psilocybin or placebo.
-
Subjective effects are assessed at regular intervals using validated questionnaires such as the Altered States of Consciousness (5D-ASC) questionnaire.
-
Physiological measures (e.g., heart rate, blood pressure) and neurophysiological measures (e.g., EEG, fMRI) are recorded throughout the experimental session.
-
Blood samples may be drawn to determine plasma levels of psilocin.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the effects of psilocybin in the presence and absence of this compound pretreatment.
Animal Study: Head-Twitch Response (HTR) in Mice
-
Objective: To determine if the 5-HT2A receptor is necessary for the behavioral effects of psilocybin in a rodent model.
-
Animals: Male C57BL/6J mice.
-
Design: Pretreatment with this compound followed by psilocybin administration.
-
Procedure:
-
Mice are pretreated with an intraperitoneal (i.p.) injection of this compound (e.g., 1-2 mg/kg) or vehicle (e.g., saline).
-
After a specified time (e.g., 30-60 minutes), mice are administered an i.p. injection of psilocybin (e.g., 1 mg/kg) or vehicle.[13][14]
-
Immediately following the psilocybin injection, mice are placed in an observation chamber.
-
The number of head-twitches (rapid, rotational head movements) is counted for a defined period (e.g., 15-30 minutes).
-
-
Data Analysis: The number of head-twitches in the this compound-pretreated group is compared to the vehicle-pretreated group using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Psilocybin and this compound Signaling Pathway at the 5-HT2A Receptor.
Caption: Workflow of a Human Psilocybin-Ketanserin Interaction Study.
Caption: Logical Relationship of Psilocin and this compound at the 5-HT2A Receptor.
Conclusion
This compound serves as an indispensable pharmacological tool for investigating the 5-HT2A receptor-mediated effects of psilocybin. The consistent and robust blockade of psilocybin's psychedelic effects by this compound across a range of studies provides compelling evidence for the central role of the 5-HT2A receptor in the mechanism of action of classic psychedelics. For researchers and drug development professionals, understanding this interaction is crucial for designing future clinical trials, developing novel psychedelic-based therapies with improved safety profiles, and furthering our fundamental knowledge of the neurobiology of consciousness. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide offer a comprehensive resource for those working at the forefront of psychedelic science.
References
- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single Dose of Psilocybin Increases Synaptic Density and Decreases 5-HT2A Receptor Density in the Pig Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 7. 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psilocybin-induced deficits in automatic and controlled inhibition are attenuated by this compound in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psilocybin-Induced Deficits in Automatic and Controlled Inhibition are Attenuated by this compound in Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Reverses the Acute Response to LSD in a Randomized, Double-Blind, Placebo-Controlled, Crossover Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Drugs [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. medrxiv.org [medrxiv.org]
- 17. Acute psilocybin and this compound effects on cerebral blood flow: 5-HT2AR neuromodulation in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Synaptic Plasticity with Ketanserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of Ketanserin as a tool to investigate the mechanisms of synaptic plasticity. This compound, a selective antagonist of the serotonin 5-HT2A receptor, has emerged as a valuable pharmacological agent for dissecting the intricate signaling pathways that govern learning and memory at the cellular level. This document provides a comprehensive overview of the core concepts, detailed experimental protocols, quantitative data, and the underlying signaling cascades involved when using this compound in synaptic plasticity research.
Introduction to this compound and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underlying learning and memory. A key molecular player in this process is the N-methyl-D-aspartate (NMDA) receptor, whose activation is crucial for the induction of long-term potentiation (LTP), a persistent strengthening of synapses. The serotonergic system, through its various receptors, is a significant modulator of synaptic plasticity. This compound, by selectively blocking the 5-HT2A receptor, allows researchers to probe the specific role of this receptor subtype in shaping synaptic strength and neuronal circuitry.[1] Understanding the interplay between the serotonergic system and the core machinery of synaptic plasticity is crucial for developing novel therapeutics for a range of neurological and psychiatric disorders.
This compound functions primarily as a selective antagonist for the 5-HT2A serotonin receptor.[2] Beyond its well-known effects on vascular smooth muscle, it also exhibits activity at other receptors, including alpha-1 adrenergic receptors, which should be considered when interpreting experimental results.[2] In the context of the central nervous system, the 5-HT2A receptor is implicated in modulating mood, cognition, and perception.
Experimental Protocols
The following are detailed methodologies for key experiments investigating the effects of this compound on synaptic plasticity. These protocols are based on established techniques and should be adapted and optimized for specific laboratory conditions and research questions.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in acute hippocampal slices, a classic model for studying synaptic plasticity.
2.1.1. Hippocampal Slice Preparation
-
Anesthesia and Brain Extraction: Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) with an appropriate anesthetic (e.g., isoflurane, pentobarbital) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Slicing: Mount the hippocampus on a vibratome stage and cut 300-400 µm thick transverse slices in ice-cold, oxygenated aCSF.
-
Recovery: Transfer the slices to an interface or submersion chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
2.1.2. Electrophysiological Recording and LTP Induction
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After a stable baseline fEPSP is established for at least 20-30 minutes (stimulating at 0.05 Hz), apply this compound to the perfusion bath at the desired concentration. A commonly used concentration is 5 µM . Allow the slice to incubate with this compound for at least 20-30 minutes before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP. The fEPSP slope is the most common parameter measured to quantify synaptic strength.
In Vivo Electrophysiology and Behavioral Analysis
This section outlines a general workflow for investigating the effects of systemically administered this compound on synaptic plasticity and behavior in rodents.
2.2.1. Animal Preparation and Drug Administration
-
Surgical Implantation: Surgically implant a recording electrode in the hippocampus (e.g., CA1) and a stimulating electrode in an afferent pathway (e.g., Schaffer collaterals) of an anesthetized rodent. Allow for a recovery period of at least one week.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) or via other appropriate routes. Doses used in published studies include a subchronic regimen of 0.1 mg/kg/day for 7 days [3] or acute injections of 0.6, 1.2, or 2.4 µg directly into the CA1 region.[1][4][5] The timing of administration relative to electrophysiological recording or behavioral testing is a critical parameter.
2.2.2. In Vivo LTP Recording
-
Baseline Recording: Record baseline fEPSPs in the awake, freely moving animal.
-
LTP Induction: Deliver an HFS or TBS protocol through the stimulating electrode.
-
Post-Induction Recording: Monitor the potentiation of the fEPSP slope over several hours or days.
2.2.3. Behavioral Testing
-
Forced Swim Test: This test is used to assess antidepressant-like effects. Following the drug administration protocol, place the animal in a cylinder of water and record the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.[3]
-
Spatial Learning and Memory Tasks: Tasks such as the Morris water maze or T-maze can be used to assess the effects of this compound on cognitive functions that rely on hippocampal plasticity.
Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on synaptic plasticity and related molecular markers.
| Experiment Type | Preparation | This compound Concentration/Dose | Key Finding | Quantitative Result | Reference |
| In Vitro LTP | Mouse Anterior Cingulate Cortex Slices | 5 µM | Facilitation of LTP induction | LTP amplitude enhanced to ~170% of baseline | [6] |
| In Vivo Molecular Markers | Rat Hippocampus (co-administered with fluoxetine) | 0.1 mg/kg/day for 7 days | Increased BDNF mRNA expression in the dentate gyrus | Statistically significant increase (specific percentage not provided) | [3] |
| In Vivo Molecular Markers | Rat Hippocampus (co-administered with fluoxetine) | 0.1 mg/kg/day for 7 days | Increased β-catenin protein expression in total homogenate and membrane fraction | Statistically significant increase (specific percentage not provided) | [7] |
| Behavioral Assay (Forced Swim Test) | Rats (co-administered with fluoxetine) | 0.1 mg/kg/day for 7 days | Decreased immobility time | Statistically significant decrease (specific duration not provided) | [3] |
| In Vivo Behavioral Assay | Rats (direct CA1 injection) | 2.4 µg | Decreased decision time in a T-maze | Statistically significant decrease in latency | [1][4][5] |
Signaling Pathways and Visualizations
This compound's effects on synaptic plasticity are mediated through a complex signaling cascade initiated by the blockade of the 5-HT2A receptor. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.
5-HT2A Receptor Signaling Cascade
Blockade of the 5-HT2A receptor by this compound prevents the activation of the Gq protein-coupled signaling pathway. This pathway, when activated by serotonin, leads to the production of second messengers that can modulate neuronal excitability and gene expression.
Caption: this compound blocks serotonin binding to the 5-HT2A receptor.
This compound's Influence on BDNF and β-Catenin Signaling
The antagonism of 5-HT2A receptors by this compound can lead to an increase in Brain-Derived Neurotrophic Factor (BDNF) expression. BDNF, in turn, plays a crucial role in synaptic plasticity, partly through its interaction with the β-catenin signaling pathway.
Caption: this compound enhances synaptic plasticity via BDNF and β-catenin.
Experimental Workflow for In Vitro LTP Studies
The following diagram outlines the logical flow of an in vitro LTP experiment designed to test the effects of this compound.
Caption: Workflow for in vitro LTP experiments with this compound.
Discussion and Future Directions
The use of this compound has significantly advanced our understanding of the serotonergic modulation of synaptic plasticity. By blocking 5-HT2A receptors, researchers can effectively isolate the contribution of this specific pathway to processes like LTP. The facilitation of LTP by this compound suggests that endogenous serotonin, acting through 5-HT2A receptors, may normally exert a restraining influence on synaptic strengthening. This has important implications for understanding the pathophysiology of disorders characterized by both serotonergic dysregulation and cognitive deficits.
Future research should focus on elucidating the precise downstream molecular targets of the 5-HT2A receptor signaling cascade that mediate its effects on NMDA and AMPA receptor function. Investigating the dose-dependent effects of this compound on different forms of synaptic plasticity, including long-term depression (LTD), will provide a more complete picture of its modulatory role. Furthermore, exploring the therapeutic potential of targeting the 5-HT2A receptor to ameliorate plasticity deficits in animal models of neurological and psychiatric disorders is a promising avenue for drug development. The continued use of this compound as a research tool will undoubtedly continue to yield valuable insights into the complex mechanisms governing brain function and dysfunction.
References
- 1. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Subchronic treatment with fluoxetine and this compound increases hippocampal brain-derived neurotrophic factor, β-catenin and antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of the Pirenperone and this compound injected into the CA1 region on spatial discrimination | Acta Medica Iranica [acta.tums.ac.ir]
- 5. virascience.com [virascience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Subchronic treatment with fluoxetine and this compound increases hippocampal brain-derived neurotrophic factor, β-catenin and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Ketanserin: An In-Depth Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketanserin is a quinazoline-derived compound that has become an indispensable pharmacological tool in the field of neuroscience.[1][2] Initially developed as an antihypertensive agent, its utility in research stems from its potent and selective antagonist activity at serotonin 5-HT2A receptors.[1][3] This property allows researchers to dissect the role of the 5-HT2A receptor system in a vast array of physiological and pathological processes, including mood, cognition, and perception. While primarily known for its 5-HT2A antagonism, this compound also exhibits affinity for other receptors, notably α1-adrenergic and histamine H1 receptors.[3][4] A thorough understanding of this broader pharmacological profile is critical for the accurate interpretation of experimental results. This guide provides a comprehensive overview of this compound's pharmacology, outlines detailed experimental protocols, and presents its applications as a research tool in neuroscience.
Pharmacological Profile of this compound
The efficacy and specificity of this compound as a research tool are defined by its binding affinity (Ki) for its primary target and various off-target receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in vitro and is an inverse measure of affinity. This compound's high affinity for the 5-HT2A receptor, coupled with its lower affinity for other receptors, allows for its use as a selective antagonist under appropriate experimental conditions.[2] However, its significant affinity for α1-adrenergic and H1 histamine receptors must be considered when designing experiments and interpreting data.[3][4]
Table 1: Binding Affinity (Ki) of this compound for Various Neurotransmitter Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM | Species/Tissue |
| Serotonin 5-HT2A | 0.35 - 3.5 | Human recombinant / Rat Cortex |
| Serotonin 5-HT2C | 20 - 50 | Human / Rat |
| Serotonin 5-HT1B | > 1000 | Human |
| Serotonin 5-HT1D | > 1000 | Human |
| α1-Adrenergic | 2 - 10 | Rat Cortex / Vasculature |
| α2-Adrenergic | > 1000 | Rat Cortex |
| Dopamine D2 | 50 - 200 | Striatum |
| Histamine H1 | 5 - 20 | Brain |
Note: Ki values are compiled from various sources and can differ based on experimental conditions, tissue preparation, and radioligand used. This table presents a representative range.
Mechanism of Action: 5-HT2A Receptor Antagonism
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by serotonin, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade modulates the excitability of neurons and influences a wide range of cellular processes.
This compound acts as a competitive antagonist at the 5-HT2A receptor, binding to the same site as serotonin but without activating the receptor.[1] By occupying the receptor, it prevents serotonin from binding and initiating the downstream signaling cascade. This blockade of 5-HT2A-mediated signaling is the principal mechanism underlying its use in neuroscience research to investigate the functions of this receptor system.
Caption: this compound blocks the 5-HT2A receptor Gq-coupled signaling cascade.
Experimental Protocols
The following protocols are examples of how this compound is used in both in vitro and in vivo neuroscience research.
In Vitro: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [³H]this compound as the radioligand.
Objective: To calculate the Ki of a test compound at the 5-HT2A receptor.
Materials:
-
Rat frontal cortex tissue or cells expressing recombinant 5-HT2A receptors.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
[³H]this compound (specific activity ~60-90 Ci/mmol).
-
Non-labeled this compound or another high-affinity 5-HT2A ligand (for non-specific binding).
-
Test compound at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize rat frontal cortex in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet (membrane fraction) in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In test tubes, combine:
-
100 µL of assay buffer (for total binding).
-
100 µL of non-labeled this compound (1 µM final concentration, for non-specific binding).
-
100 µL of test compound at various concentrations.
-
-
Add 100 µL of [³H]this compound (final concentration ~0.5 nM).
-
Add 300 µL of the membrane preparation (50-100 µg of protein).
-
Incubation: Incubate the tubes at 37°C for 30 minutes.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]this compound binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound and Kd is its dissociation constant for the receptor.
In Vivo: Antagonism of Psychedelic-Induced Head-Twitch Response (HTR) in Rodents
The head-twitch response (HTR) in mice and rats is a behavioral proxy for 5-HT2A receptor activation by psychedelic compounds like DOI or psilocybin.[5][6][7] this compound is used to confirm that the observed HTR is indeed mediated by 5-HT2A receptors.[5][8][9]
Objective: To determine if this compound can block the HTR induced by a 5-HT2A agonist.
Materials:
-
Adult male mice (e.g., C57BL/6J strain).
-
This compound solution (e.g., 1-2 mg/kg in saline or 10% DMSO).[5][6]
-
5-HT2A agonist solution (e.g., DOI at 1 mg/kg or psilocybin at 1 mg/kg).[6]
-
Vehicle solution (e.g., saline or 10% DMSO).
-
Standard rodent cages.
-
Video recording equipment.
Methodology:
-
Animal Habituation: Acclimate mice to the testing room and observation cages for at least 60 minutes before the experiment.
-
Experimental Groups: Divide animals into at least four groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: this compound + Vehicle
-
Group 3: Vehicle + 5-HT2A Agonist
-
Group 4: this compound + 5-HT2A Agonist
-
-
Drug Administration:
-
Behavioral Observation: Immediately after the second injection, place the mouse in an observation cage and begin video recording.[5] The observation period typically lasts for 15-30 minutes.[5]
-
Data Scoring: A trained observer, blind to the experimental conditions, will later watch the videos and count the number of head twitches. A head twitch is a rapid, paroxysmal rotational movement of the head.
-
Data Analysis: Compare the number of head twitches across the different groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in HTR in the "this compound + 5-HT2A Agonist" group compared to the "Vehicle + 5-HT2A Agonist" group confirms the 5-HT2A-mediated nature of the behavior.[5]
Caption: Experimental workflow for an in vivo head-twitch response (HTR) study.
Applications in Neuroscience Research
-
Probing Psychedelic Drug Mechanisms: this compound is crucial for demonstrating that the behavioral and psychological effects of classic psychedelics (e.g., LSD, psilocybin) are mediated by 5-HT2A receptor activation.[8][10] Pre-treatment with this compound has been shown to block the subjective effects of psychedelics in humans and related behaviors in animals.[5][10]
-
Investigating Psychiatric Disorders: Dysregulation of the 5-HT2A system has been implicated in schizophrenia and depression.[11] this compound is used in animal models to explore the role of 5-HT2A receptors in psychosis-like behaviors and the mechanisms of action of atypical antipsychotic drugs, many of which have 5-HT2A antagonist properties.
-
Studying Learning and Memory: The 5-HT2A receptor is involved in modulating cognitive processes. This compound can be used to investigate the role of this receptor in working memory, cognitive flexibility, and other learning paradigms, although results can be complex and task-dependent.[12]
-
Elucidating Serotonin-Dopamine Interactions: There is a significant interplay between the serotonin and dopamine systems in the brain.[12] this compound is a valuable tool for studying how 5-HT2A receptor blockade affects dopamine release and the function of dopaminergic pathways, which is relevant for understanding conditions like Parkinson's disease and addiction.
-
Neurophysiology: In electrophysiology studies, this compound is applied to brain slices or used in vivo to determine if serotonin's effects on neuronal firing and synaptic plasticity are mediated by 5-HT2A receptors.[13]
Considerations and Limitations
-
Off-Target Effects: At higher concentrations, this compound's blockade of α1-adrenergic and H1 histamine receptors can confound results.[4][14] It is essential to use the lowest effective dose and include appropriate control experiments to rule out contributions from these off-target effects. For example, comparing results with a more selective 5-HT2A antagonist (e.g., M100907) can be beneficial.
-
Species Differences: The pharmacokinetics and pharmacodynamics of this compound can vary between species. Doses and treatment regimens should be optimized for the specific animal model being used.
-
Pharmacokinetics: The route of administration and the time course of the drug's action must be considered. In human studies using oral administration, peak plasma concentrations are reached in about 2 hours.[15][16] Pretreatment times in animal studies should be chosen to ensure the antagonist is at its target when the agonist is administered.
-
Inverse Agonism vs. Neutral Antagonism: While often referred to as a neutral antagonist, some evidence suggests this compound may have inverse agonist properties at the 5-HT2A receptor, meaning it can reduce the receptor's basal activity. This distinction can be important for interpreting results, especially in systems with high constitutive receptor activity.
Conclusion
This compound remains a cornerstone research tool in neuroscience due to its potent 5-HT2A receptor antagonism. Its utility spans from fundamental in vitro binding assays to complex in vivo behavioral and physiological studies. By providing a means to selectively block a key hub in the serotonergic system, this compound allows researchers to elucidate the intricate roles of the 5-HT2A receptor in health and disease. A careful consideration of its full pharmacological profile and adherence to rigorous experimental design are paramount to leveraging its full potential and generating clear, interpretable data.
References
- 1. Pharmacology of potent and selective S2-serotonergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Drugs [bio-protocol.org]
- 7. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 9. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on neuronal responses to serotonin in the prefrontal cortex, lateral geniculate and dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo and in vitro activity of selective 5-hydroxytryptamine2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.regionh.dk [research.regionh.dk]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
The Discovery and Development of Ketanserin: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of ketanserin. Discovered at Janssen Pharmaceutica in 1980, this compound was the first selective serotonin 5-HT2A receptor antagonist identified.[1] Initially developed as an antihypertensive agent, its mechanism of action was later elucidated to involve the blockade of both 5-HT2A and α1-adrenergic receptors.[2][3] This document details the pivotal experiments that defined its receptor binding profile, the associated signaling pathways, and the methodologies employed in its characterization. All quantitative data are summarized for clarity, and key experimental workflows and signaling cascades are visualized through diagrams.
Discovery and Initial Development
This compound (initially coded as R 41 468) was first synthesized and studied at Janssen Pharmaceutica, with its discovery reported in the scientific literature in 1980.[1] It emerged from a research program aimed at developing novel antihypertensive agents.[4] Clinical studies demonstrated its efficacy in lowering blood pressure, particularly in older patients, which led to its classification as an antihypertensive drug by the World Health Organization.[5][6]
Pharmacological Profile: A Dual Antagonist
Initial pharmacological studies revealed that this compound's antihypertensive effects were not solely attributable to serotonin receptor blockade. Further investigation identified it as a potent antagonist at α1-adrenergic receptors, which is now understood to be the primary mechanism for its blood pressure-lowering action.[3][7][8] It also possesses a high affinity for histamine H1 receptors.[1]
Receptor Binding Affinity
The binding profile of this compound has been extensively characterized across various receptors and species. The following tables summarize key quantitative data from radioligand binding assays.
| Receptor Subtype | Species | Preparation | Radioligand | Parameter | Value | Reference |
| 5-HT2A | Human | Recombinant | [3H]this compound | pIC50 | 9.09 | [9] |
| 5-HT2A | Rat | Frontal Cortex | [3H]this compound | K D | 2.0 nM | [10] |
| 5-HT2C | Human | Recombinant | [3H]mesulergine | pKi | 6.8 | [9] |
| 5-HT2C | Rat | Choroid Plexus | [3H]mesulergine | pKi | 7.4 | [9] |
| α1A-adrenoceptor | Human | Recombinant | [3H]prazosin | pKi | 8.2 | [9] |
| α1A-adrenoceptor | Rat | Forebrain | [3H]prazosin | pKi | 8.0 | [9] |
| α1B-adrenoceptor | Human | Recombinant | [3H]prazosin | pKi | 8.3 | [9] |
| α1D-adrenoceptor | Human | Recombinant | [3H]prazosin | pKi | 8.0 | [9] |
| H1 | Human | Recombinant | [3H]pyrilamine | pKi | 8.8 | [9] |
| D2 | Human | Recombinant | [3H]spiperone | pKi | 6.62 | [9] |
Table 1: Receptor Binding Affinity of this compound. This table presents a summary of dissociation constants (Ki, KD) and inhibitory concentrations (pIC50) for this compound at various G protein-coupled receptors.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by blocking the signaling pathways initiated by the activation of 5-HT2A and α1-adrenergic receptors. Both of these receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[1][5][11]
Upon agonist binding, these receptors activate Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[11] DAG remains in the plasma membrane where it, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). This compound, as an antagonist, prevents this cascade from occurring.
Experimental Protocols
The characterization of this compound's pharmacology relied on several key experimental techniques, most notably radioligand binding assays to determine its affinity for various receptors.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol is a representative example for determining the binding affinity of a test compound (like this compound) at the 5-HT2A receptor using [3H]this compound as the radioligand.
1. Membrane Preparation:
-
Rat frontal cortex is dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The resulting pellet is washed twice by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer to a protein concentration of approximately 70-100 µ g/well .
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of [3H]this compound (at a final concentration near its KD, e.g., 2.0 nM).
-
50 µL of the test compound at various concentrations (for competition assays) or buffer (for saturation assays).
-
100 µL of the membrane preparation.
-
-
Non-specific binding is determined in parallel wells containing a high concentration of a non-labeled competing ligand (e.g., 10 µM ritanserin).
-
The plate is incubated at 37°C for 20-30 minutes to reach equilibrium.
3. Termination and Filtration:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.
-
Each well is washed rapidly three times with ice-cold assay buffer.
-
The filters are collected, and retained radioactivity is measured by liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, IC50 values are determined by non-linear regression analysis of the competition curves.
-
Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Synthesis
The chemical synthesis of this compound is well-documented. A common method involves the condensation reaction between 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione and 4-(4-Fluorobenzoyl)piperidine.[1][12] The crude product is then purified through recrystallization to yield the final compound.[12]
Conclusion
The discovery of this compound marked a significant milestone in pharmacology, providing the first selective antagonist for the 5-HT2A receptor and a valuable tool for studying the serotonergic system.[1] Its development as an antihypertensive agent highlighted the complex interplay between the serotonergic and adrenergic systems in cardiovascular regulation. The detailed characterization of its binding profile and mechanism of action, achieved through rigorous experimental protocols, has provided a foundational understanding for the development of subsequent generations of receptor-targeted therapeutics. This guide has consolidated the core technical information surrounding this compound's journey from laboratory synthesis to pharmacological cornerstone.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 12. ahajournals.org [ahajournals.org]
Ketanserin's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the central nervous system (CNS) effects of ketanserin, a potent antagonist of serotonin 5-HT2A receptors with additional activity at other receptor systems. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the complex signaling pathways involved.
Introduction
This compound is a selective antagonist of the serotonin 5-HT2A receptor, though it also exhibits notable affinity for alpha-1 adrenergic and H1 histamine receptors.[1][2] Initially developed as an antihypertensive agent, its ability to modulate serotonergic and adrenergic neurotransmission has made it a valuable tool in neuroscience research.[3][4] This guide explores its multifaceted interactions within the CNS, providing a comprehensive resource for professionals in drug development and neuropharmacology.
Quantitative Receptor Binding Profile
The affinity of this compound for various CNS receptors is critical to understanding its pharmacological profile. The following table summarizes the binding affinities (Ki values) of this compound for key human and rat receptors, compiled from various radioligand binding studies.
| Receptor Subtype | Species | Ki (nM) | Reference |
| 5-HT2A | Human | 2.1 | [5] |
| 5-HT2C | Human | 46 | [5] |
| 5-HT1D | Human | 1900 | [6] |
| α1-adrenergic | Rat | 10 | [7] |
| H1 Histamine | Rat | 13 | [7] |
| Dopamine D2 | Rat | 148 | [7] |
Core CNS Effects and Mechanisms of Action
This compound's primary CNS effects are mediated through its potent antagonism of the 5-HT2A receptor.[1] This receptor is densely expressed in cortical and limbic brain regions and is coupled to the Gq/11 signaling pathway.[8] Blockade of 5-HT2A receptors by this compound has been shown to modulate mood, cognition, and perception.[3]
Furthermore, this compound's antagonism of alpha-1 adrenergic receptors contributes to its sedative and sympatholytic effects.[9] The blockade of these receptors in the CNS can lead to a reduction in sympathetic outflow.[9] The compound's affinity for H1 histamine receptors also contributes to its sedative properties.[4]
Signaling Pathways
The following diagrams illustrate the primary signaling cascades affected by this compound in the CNS.
Experimental Protocols
The following sections detail common experimental methodologies used to investigate the CNS effects of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for specific CNS receptors.[10][11]
Objective: To determine the Ki of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]this compound for 5-HT2A receptors)
-
This compound solutions of varying concentrations
-
Incubation buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the incubation buffer.
-
Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Pharmaco-Electroencephalography (Pharmaco-EEG)
This protocol assesses the effects of this compound on brain electrical activity in humans.[9]
Objective: To quantify the CNS effects of this compound, such as sedation.
Materials:
-
EEG recording system
-
Scalp electrodes
-
This compound or placebo
-
Data analysis software
Procedure:
-
Baseline Recording: Record baseline EEG activity from subjects.
-
Drug Administration: Administer a single dose of this compound or placebo in a double-blind, randomized manner.
-
Post-Dose Recording: Record EEG at multiple time points after drug administration.
-
Data Processing: Process the EEG data, including artifact rejection and spectral analysis.
-
Analysis: Analyze changes in EEG power spectra (e.g., increase in delta and theta power, decrease in alpha and beta power) as indicators of sedation.
Positron Emission Tomography (PET)
This protocol is used to measure the in vivo receptor occupancy of this compound in the human brain.[2]
Objective: To determine the relationship between plasma concentration of this compound and its occupancy of 5-HT2A receptors.
Materials:
-
PET scanner
-
Radiotracer specific for the target receptor (e.g., [¹¹C]Cimbi-36 for 5-HT2A receptors)
-
This compound or placebo
-
Arterial blood sampling system
Procedure:
-
Baseline Scan: Perform a baseline PET scan after injection of the radiotracer.
-
Drug Administration: Administer a single oral dose of this compound.
-
Post-Dose Scan: Perform a second PET scan at a time point corresponding to the peak plasma concentration of this compound.
-
Blood Sampling: Collect arterial blood samples throughout the scans to measure plasma radiotracer and this compound concentrations.
-
Image Analysis: Reconstruct PET images and calculate the binding potential (BP_ND) of the radiotracer in various brain regions.
-
Occupancy Calculation: Calculate receptor occupancy as the percentage reduction in BP_ND after this compound administration compared to baseline.
Conclusion
This compound's well-characterized antagonism of 5-HT2A, alpha-1 adrenergic, and H1 histamine receptors makes it a valuable pharmacological tool for CNS research. Its effects on sedation, mood, and cognition are directly linked to its interactions with these key neurotransmitter systems. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the complex CNS pharmacology of this compound and related compounds.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. This compound exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. [<sup>3</sup>H]this compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Combined pharmaco-EEG and pharmacopsychological study to estimate CNS effects of this compound in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Beyond the Landmark: A Technical Guide to Ketanserin's Molecular Targets Beyond 5-HT2A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketanserin, a quinazoline derivative, is classically recognized for its potent antagonism of the serotonin 2A (5-HT2A) receptor. This activity has been the cornerstone of its investigation and clinical use as an antihypertensive agent. However, a comprehensive understanding of its pharmacological profile reveals a more complex picture. This compound interacts with a range of other molecular targets, an understanding of which is critical for elucidating its full therapeutic potential and side-effect profile. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond the 5-HT2A receptor, presenting quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways.
Quantitative Binding Profile of this compound at Non-5-HT2A Targets
This compound exhibits significant affinity for several other receptors and transporters. The following tables summarize the binding affinities (Ki) of this compound for its key non-5-HT2A molecular targets. The data has been compiled from various radioligand binding studies and is presented to facilitate a comparative analysis of this compound's off-target activities.
Table 1: Binding Affinity of this compound for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| α1 | Porcine | Aorta | [3H]prazosin | 8.3 | [1] |
| α1A | Human | Recombinant | ~10 (pKi=8) | [2] | |
| α1B | Human | Recombinant (HEK 293T cells) | ~10 (pKi=8) | [2] | |
| α1B | Rat | Cerebral Cortex (membranes) | ~10 (pKi=8) | [2] | |
| α1B | Rat | Intact Tissues (tail artery, aorta, cerebral cortex) | ~1000 (pKi=6) | [2] | |
| α1D | Human | Recombinant | ~10 (pKi=8) | [2] |
Table 2: Binding Affinity of this compound for Histamine H1 Receptor
| Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Human | Recombinant | 2 | [3] |
Table 3: Inhibitory Activity of this compound at Vesicular Monoamine Transporter 2 (VMAT2)
| Species | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Mouse | [3H]5-HT uptake inhibition | 100 | [3] | |
| Human | 100 - 180 | 77 - 1190 | [4] | |
| Human Platelets | [3H]this compound binding | 32 | [5] |
Key Off-Target Signaling Pathways
This compound's interaction with its non-5-HT2A targets modulates distinct signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical pathways affected by this compound's antagonist activity.
α1-Adrenergic Receptor Signaling Pathway
This compound acts as an antagonist at α1-adrenergic receptors, which are Gq protein-coupled receptors. Their activation by endogenous catecholamines like norepinephrine leads to vasoconstriction. By blocking these receptors, this compound inhibits this pathway, contributing to its vasodilatory and antihypertensive effects.
Caption: α1-Adrenergic Receptor Signaling Pathway and its Inhibition by this compound.
Histamine H1 Receptor Signaling Pathway
This compound is a potent antagonist of the histamine H1 receptor, another Gq-coupled receptor. Blockade of this receptor is responsible for some of the sedative side effects of this compound and may contribute to its anti-inflammatory properties.
Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition by this compound.
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition
This compound inhibits VMAT2, a transporter responsible for packaging monoamines (e.g., serotonin, dopamine, norepinephrine) into synaptic vesicles. This inhibition can lead to a depletion of these neurotransmitters in the presynaptic terminal, thereby affecting monoaminergic neurotransmission.[6]
Caption: Mechanism of VMAT2 Inhibition by this compound.
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for its various molecular targets is predominantly achieved through radioligand binding assays. Below is a generalized protocol for a competitive binding assay, which can be adapted for specific receptors.
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., α1-adrenergic receptor) by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissue homogenates).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors).
-
This compound: A stock solution of known concentration.
-
Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl buffer with specific ions).
-
Non-specific Binding Control: A high concentration of a non-radioactive ligand that binds to the receptor to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Experimental Workflow Diagram:
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different affinities of native alpha1B-adrenoceptors for this compound between intact tissue segments and membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. rcsb.org [rcsb.org]
- 5. This compound and alpha 1-adrenergic antagonism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Utilizing Ketanserin in Animal Models of Serotonin Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of ketanserin, a potent 5-HT2A receptor antagonist, as a critical pharmacological tool for investigating the pathophysiology of serotonin syndrome (SS) in preclinical animal models. We will delve into the molecular underpinnings of SS, the mechanism of action of this compound, detailed experimental protocols, and the interpretation of quantitative data.
Introduction to Serotonin Syndrome
Serotonin Syndrome, also known as serotonin toxicity, is a potentially fatal clinical condition resulting from excessive serotonergic activity in both the central and peripheral nervous systems.[1][2] The syndrome is not an idiosyncratic drug reaction but a predictable consequence of an excess of serotonin (5-hydroxytryptamine or 5-HT). It is typically caused by the therapeutic use of serotonergic drugs, drug interactions, or intentional overdose.[1][2] The clinical presentation is characterized by a triad of symptoms:
-
Altered Mental Status: Agitation, confusion, anxiety, and in severe cases, delirium.
-
Autonomic Hyperactivity: Tachycardia, hypertension, hyperthermia, diaphoresis (sweating), and diarrhea.[1]
-
Neuromuscular Excitation: Tremor, clonus (involuntary muscle contractions), myoclonus (jerking), hyperreflexia, and rigidity.[1][2]
Excessive stimulation of postsynaptic 5-HT2A and 5-HT1A receptors is thought to be the primary driver of the syndrome's pathophysiology.[3][4]
Pathophysiology and Serotonin Signaling
The development of serotonin syndrome involves the disruption of normal serotonin neurotransmission. Serotonin is synthesized from the amino acid L-tryptophan and stored in presynaptic vesicles.[5] Upon neuronal depolarization, it is released into the synaptic cleft, where it can bind to a variety of pre- and post-synaptic receptors.[1][5] Its action is terminated primarily by reuptake into the presynaptic neuron via the serotonin transporter (SERT).[1]
Serotonergic agents can precipitate SS through several mechanisms:
-
Increased Serotonin Synthesis: Precursors like L-tryptophan.[3][5]
-
Inhibition of Serotonin Metabolism: Monoamine Oxidase Inhibitors (MAOIs) prevent the breakdown of serotonin.[5]
-
Increased Serotonin Release: Agents like MDMA (3,4-Methylenedioxymethamphetamine) and amphetamines promote serotonin release.[3][5]
-
Inhibition of Serotonin Reuptake: Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) block SERT.[1]
-
Direct Receptor Agonism: Drugs that directly activate serotonin receptors.[5]
The following diagram illustrates the key points in the serotonin signaling pathway that can be modulated to induce serotonin syndrome.
This compound: A Pharmacological Antagonist
This compound is a quinazoline derivative that acts as a selective antagonist for the 5-HT2A serotonin receptor.[6][7] While it is a widely used tool in preclinical research, it is important to note its off-target activities. This compound also has a high affinity for α1-adrenergic and H1 histamine receptors, which can influence experimental outcomes and must be considered during data interpretation.[7]
The primary mechanism of action of this compound in the context of serotonin syndrome is the competitive blockade of 5-HT2A receptors on the postsynaptic neuron.[6] By preventing serotonin from binding to these receptors, this compound mitigates the excessive downstream signaling that leads to the characteristic neuromuscular and autonomic symptoms of SS.[8][9]
Experimental Protocols and Animal Models
Animal models are indispensable for studying the complex pathophysiology of SS and for testing potential therapeutic interventions.[10][11] Rodents, particularly rats and mice, are the most commonly used species.
Induction of Serotonin Syndrome
Serotonin syndrome is typically induced by administering one or more serotonergic agents. A common and robust model involves using 3,4-methylenedioxymethamphetamine (MDMA), which potently increases synaptic serotonin levels.
Protocol: MDMA-Induced Serotonin Syndrome in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals should be housed individually with controlled temperature and a 12-hour light/dark cycle.
-
Drug Preparation:
-
MDMA is dissolved in 0.9% saline.
-
This compound is dissolved in a suitable vehicle (e.g., 0.9% saline).
-
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + MDMA
-
This compound + MDMA
-
This compound + Vehicle
-
-
Administration:
-
Assessments: Behavioral and physiological parameters are monitored at regular intervals (e.g., every 15-30 minutes) for several hours post-MDMA administration.
Assessment of Serotonergic Behaviors
A standardized set of observable signs is used to quantify the severity of serotonin syndrome in rodents.
| Sign | Description | Species |
| Head Twitches | Rapid, side-to-side rotational movement of the head.[12] | Mouse, Rat |
| Forepaw Treading | Repetitive treading or paddling movements of the forepaws. | Rat |
| Flat Body Posture | The animal lies flat on the cage floor with limbs splayed. | Rat |
| Hindlimb Abduction | Splaying of the hindlimbs. | Rat |
| Straub Tail | Rigid, erect tail. | Rat, Mouse |
| Tremors | Involuntary shaking of the body. | Rat, Mouse |
Quantitative Data and Visualization
The following workflow diagram outlines a typical experiment designed to test the efficacy of this compound in an animal model of SS.
Data Presentation: this compound in Rodent Models
The efficacy of this compound is determined by its ability to significantly reduce the behavioral and physiological signs of SS induced by a serotonergic agent. The tables below summarize key quantitative data from relevant studies.
Table 1: this compound Dosages and Effects in Various Rodent Models
| Species | Model | This compound Dose & Route | Key Finding | Citation(s) |
| Rat | MDMA-Induced Dopamine Release | 3 mg/kg, i.p. | Significantly attenuated the MDMA-induced increase in extracellular dopamine in the striatum. | [8] |
| Rat | Ischemia-related Biliary Fibrosis | 1 mg/kg/day, i.p. | Alleviated fibrosis by inhibiting 5-HT-activated TGF-β1 signaling. | [13] |
| Rat | Tail Bleeding Time | 5-10 mg/kg | Significantly prolonged tail bleeding time. | [14] |
| Mouse | Endotoxic Shock | 0.3 - 10 mg/kg, i.p. | Increased survival time and decreased pro-inflammatory cytokines. | [15] |
| Mouse | MDMA-Induced Hyperthermia | Not specified | This compound has been shown to block MDMA-induced hyperthermia. | [16] |
Table 2: Example Effects of this compound Pretreatment on MDMA-Induced Responses in Rats
| Parameter | Inducing Agent (Dose) | This compound Pretreatment (Dose) | Outcome | Citation |
| Striatal Dopamine Release | MDMA (20 mg/kg, i.p.) | 3 mg/kg, i.p. | Significant attenuation of dopamine increase. | [8] |
| Body Temperature | MDMA (1.5 mg/kg, p.o.) | 50 mg, p.o. | Lower body temperature compared to MDMA alone. | [9] |
| Cardiovascular Effects | MDMA | Not specified | Partially blocked increases in heart rate and blood pressure. | [17] |
*Note: Data from a human study is included for comparative context, as it directly measures a key physiological parameter of SS.
Conclusion and Future Directions
This compound is a foundational tool for investigating the role of the 5-HT2A receptor in the pathophysiology of serotonin syndrome. Its ability to attenuate or reverse many of the behavioral and autonomic signs of SS in animal models provides strong evidence for the critical involvement of this receptor subtype.
Key Considerations:
-
Specificity: Researchers must remain cognizant of this compound's affinity for other receptors (α1-adrenergic, H1) and design experiments with appropriate controls to account for potential off-target effects.[7]
-
Dose-Response: Establishing a clear dose-response relationship for this compound in a specific animal model is crucial for accurate interpretation of results.
Future research should aim to use more highly selective 5-HT2A antagonists to further dissect the receptor's role without the confounding influence of off-target binding. Additionally, exploring the interplay between 5-HT2A and other serotonin receptor subtypes, such as 5-HT1A, in mediating the full spectrum of SS symptoms remains a valuable avenue for investigation. These studies will continue to enhance our understanding of this complex toxidrome and aid in the development of more targeted and effective treatments.
References
- 1. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound pretreatment attenuates MDMA-induced dopamine release in the striatum as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Psychological and physiological effects of MDMA ("Ecstasy") after pretreatment with the 5-HT(2) antagonist this compound in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a serotonin 2A receptor antagonist, alleviates ischemia-related biliary fibrosis following donation after cardiac death liver transplantation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolongation of rat tail bleeding time by this compound: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on endotoxic shock and baroreflex function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 17. MDMA - Wikipedia [en.wikipedia.org]
The Pharmacological Journey of Ketanserin: A Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Discovered in 1980 at Janssen Pharmaceutica, Ketanserin emerged as a pioneering pharmacological tool and therapeutic agent.[1] It was the first selective serotonin 5-HT2A receptor antagonist identified, paving the way for a deeper understanding of the serotonergic system's role in cardiovascular regulation and beyond.[1] This technical guide provides a comprehensive overview of the history of this compound in pharmacological research, detailing its mechanism of action, pharmacokinetic profile, key experimental protocols, and its evolution from a promising antihypertensive to a valuable research compound and a topical wound-healing agent.
Pharmacodynamics: Mechanism of Action
This compound's primary mechanism of action is the potent and selective antagonism of serotonin 5-HT2A receptors.[2][3] This action inhibits the vasoconstrictive and platelet-aggregating effects of serotonin.[2][4][5] Additionally, this compound exhibits significant antagonist activity at α1-adrenergic receptors, which contributes to its vasodilatory and antihypertensive properties by blocking catecholamine-mediated smooth muscle contraction.[2][4][6] The drug also possesses a weaker affinity for histamine H1 receptors.[1] This multi-receptor profile underpins its complex pharmacological effects.
Signaling Pathways
This compound exerts its effects by blocking the downstream signaling cascades initiated by serotonin and catecholamines at their respective receptors. At the 5-HT2A receptor, it prevents the Gq/11 protein-coupled activation of phospholipase C, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which would normally lead to an increase in intracellular calcium and smooth muscle contraction. Similarly, its antagonism at α1-adrenergic receptors blocks a comparable Gq-coupled pathway initiated by norepinephrine and epinephrine.
Receptor Binding Affinity
This compound's affinity for various receptors has been characterized in numerous studies. It displays high affinity for the 5-HT2A receptor, with slightly lower but still potent affinity for α1-adrenergic and H1 receptors. Its selectivity for 5-HT2A over 5-HT2C is approximately 20-fold.[7]
| Receptor Target | Species | Ki (nM) | pKi | Reference |
| 5-HT2A Receptor | Human | 3.5 | 8.46 | [8] |
| Rat | 10 | 8.0 | [9] | |
| α1A-Adrenoceptor | Human | ~6.3 | 8.2 | [9] |
| Rat | 10 | 8.0 | [9] | |
| Histamine H1 Receptor | Guinea Pig | 13 | 7.89 | Leysen et al., 1981 |
| 5-HT2C Receptor | Human | ~63 | 7.2 | Egan et al., 1998 |
| Dopamine D2 Receptor | Human | 240 | 6.62 | [9] |
Note: Ki values can vary between studies due to different experimental conditions and tissues used.
Pharmacokinetics
This compound is characterized by rapid oral absorption and extensive metabolism. Its pharmacokinetic profile supports twice-daily dosing for systemic applications like hypertension.[10]
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~50% | [1][5] |
| Time to Peak Plasma Conc. | 30 - 120 minutes | [5] |
| Plasma Protein Binding | 95% (mainly to albumin) | [1][5] |
| Metabolism | Extensive Hepatic | [1][5] |
| Primary Metabolite | This compound-ol (reduced) | [1] |
| Elimination Half-life | 10 - 29 hours | [1] |
| Excretion | ~68% via urine, ~24% via feces | [5] |
History of Research and Clinical Development
Discovery and Initial Focus (1980s): First described in 1980, this compound was developed by Janssen Pharmaceutica as a selective 5-HT2 receptor antagonist.[1] Its ability to inhibit serotonin-induced vasoconstriction and platelet aggregation, coupled with its α1-adrenoceptor blocking activity, made it a prime candidate for an antihypertensive drug.[4][11] Early clinical trials demonstrated that oral this compound (e.g., 40 mg twice daily) had an antihypertensive effect comparable to established drugs like beta-blockers and diuretics, particularly in elderly patients.[4][10] It was shown to lower blood pressure by acting as a balanced vasodilator, reducing both cardiac preload and afterload without causing significant reflex tachycardia.[1][4]
Exploration of Other Vascular Indications (1990s-2000s): Research expanded to other vasospastic and ischemic conditions. Studies in patients with Raynaud's phenomenon showed symptomatic improvement compared to placebo.[4] In a large trial on patients with intermittent claudication, while it didn't improve walking distance, this compound was associated with fewer amputations, suggesting a potential role in preventing atherosclerotic complications.[4] However, a 2000 Cochrane Review found it did not provide significant relief for Raynaud's phenomenon in the context of progressive systemic sclerosis.[1] Concerns over side effects, including dizziness, edema, and particularly a dose-related prolongation of the QT interval, limited its widespread adoption.[4]
A Pivotal Tool in Neuroscience Research (1990s-Present): Despite its mixed clinical success, this compound became an invaluable tool in pharmacological research. Tritiated this compound ([³H]this compound) is widely used as a radioligand to label and quantify 5-HT2A receptors in receptor binding assays and autoradiography, enabling the mapping of these receptors in the brain.[1][12] More recently, this compound has been instrumental in psychedelic research. Clinical studies have confirmed that pre-treatment with this compound can block the subjective, hallucinogenic effects of 5-HT2A agonists like psilocybin, LSD, and DMT (in ayahuasca), helping to disentangle the receptor-specific effects of these compounds.[1][13][14]
Current Status and Repurposing: this compound is not available in the United States and is no longer widely marketed for hypertension globally.[1] However, it has found a new application as a topical gel for treating wounds, burns, and ulcers, where it is thought to accelerate epithelialization.[1]
Key Experimental Protocols
A. Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines the determination of this compound's binding affinity (Ki) at the 5-HT2A receptor using [³H]this compound in competition with a test compound.
Methodology:
-
Membrane Preparation: Cerebral cortex tissue (e.g., from rats) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, the pellet is resuspended and incubated (e.g., at 37°C for 15 min) to remove endogenous serotonin, and then centrifuged again. The final pellet is resuspended in the assay buffer.
-
Incubation: In assay tubes, the membrane preparation is incubated with a fixed concentration of [³H]this compound (e.g., 1-2 nM) and varying concentrations of the unlabeled test compound (or this compound for self-displacement).
-
Defining Non-specific Binding: A parallel set of tubes is incubated with an excess of a non-labeled 5-HT2A antagonist (e.g., spiperone or unlabeled this compound) to determine non-specific binding.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed quickly with cold buffer to separate bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific counts from total counts. Competition binding data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]this compound binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. In Vitro Functional Assay: Aortic Ring Contraction
This protocol assesses this compound's functional antagonism of serotonin-induced vasoconstriction in an isolated tissue preparation.[15][16]
Methodology:
-
Tissue Preparation: A segment of the thoracic aorta is excised from a rat and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of connective tissue, and rings (2-4 mm) are cut. The endothelium may be removed by gentle rubbing to eliminate its influence on vascular tone.
-
Mounting: The aortic rings are mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1-2 g) for 60-90 minutes, with the buffer being replaced periodically.
-
Viability Test: The rings are contracted with a high-potassium solution or a sympathomimetic agent like phenylephrine to ensure tissue viability.
-
Antagonist Incubation: After washout and return to baseline, tissues are incubated with a specific concentration of this compound (or vehicle for control) for a set period (e.g., 30 minutes).
-
Concentration-Response Curve: A cumulative concentration-response curve to serotonin is generated by adding increasing concentrations of serotonin to the organ bath and recording the steady-state contraction at each concentration.
-
Data Analysis: The magnitude of contraction is plotted against the logarithm of the serotonin concentration. The presence of a competitive antagonist like this compound will cause a rightward shift in the concentration-response curve. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) can be used to calculate the pA2 value via a Schild plot, which quantifies the antagonist's potency.
Conclusion
The history of this compound is a compelling narrative of a drug's evolution. From its discovery as the first selective 5-HT2A antagonist, it rapidly became a promising antihypertensive agent. While its systemic therapeutic use has waned due to its side-effect profile and the advent of newer drugs, this compound's journey is far from over. It has secured a lasting legacy as an indispensable research tool for probing the complexities of the serotonergic system, proving crucial in fields from basic receptor pharmacology to modern clinical studies of psychedelics. Its repurposing as a topical agent for wound healing further underscores the enduring potential of well-characterized pharmacological compounds to find new therapeutic niches. For researchers and drug developers, the story of this compound serves as a powerful example of how a deep understanding of a molecule's pharmacology can unlock its value far beyond its originally intended application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Mechanism of action of this compound: studies on cardiovascular reactivity in essential and diabetes-associated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Effects of a new serotonin antagonist, this compound, in experimental and clinical hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a novel cardiovascular drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An examination of experimental design in relation to receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Reverses the Acute Response to LSD in a Randomized, Double-Blind, Placebo-Controlled, Crossover Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Study of the in vivo and in vitro cardiovascular effects of four new analogues of this compound: implication of 5-HT2A and alpha1 adrenergic antagonism in their hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments Using Ketanserin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Ketanserin in various in vitro experimental settings. This compound is a potent and selective antagonist of the serotonin 5-HT2A receptor, with additional activity at the α1-adrenergic receptor. This document outlines the necessary procedures for preparing this compound solutions, summarizes its quantitative pharmacological data, and provides step-by-step protocols for key in vitro assays.
This compound Solution Preparation
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. The following section details the solubility, stability, and recommended procedures for preparing stock and working solutions.
1.1. Solubility and Stability
This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO).[1] Stock solutions in DMSO are stable for extended periods when stored correctly. Aqueous working solutions should be prepared fresh daily from the DMSO stock to avoid precipitation and degradation.[1]
Table 1: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 2-9 mg/mL (5.06-22.76 mM)[2][3][4] | -20°C for up to 1 year, -80°C for up to 2 years[5] |
| Water | Insoluble[2][3] | Not recommended for stock solutions |
| Ethanol | Insoluble[2][3] | Not recommended for stock solutions |
1.2. Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound tartrate (or free base, adjust mass accordingly)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution of this compound (M.W. 395.43 g/mol ), weigh 3.95 mg for 1 mL of DMSO.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[4][5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes.
-
1.3. Protocol for Preparation of Aqueous Working Solutions
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate aqueous buffer for your experiment (e.g., PBS, HBSS, or cell culture medium)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the desired aqueous buffer to achieve the final working concentration.
-
It is recommended that the final concentration of DMSO in the working solution be kept below 0.1% to minimize solvent effects on cells or tissues.
-
Prepare the working solution fresh for each experiment and do not store it for extended periods.[1]
-
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological profile of this compound.
Table 2: Receptor Binding Affinities of this compound
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| 5-HT2A | Rat, Human | [3H]-Ketanserin | 2.5 | [2] |
| α1-adrenergic | Porcine | [3H]-Prazosin | 8.3 |
Table 3: In Vitro Functional Activity of this compound
| Assay | System | Parameter | Value | Reference |
| 5-HT2A Receptor Antagonism | Human cloned 5-HT2A receptor in CHO cells | IC50 (vs. [3H]5-HT) | 260 nM | [5] |
| Platelet Aggregation Inhibition | Human platelets | IC50 | 240 nM | [5] |
| hERG Channel Block | HEK293 cells expressing hERG | IC50 | 0.11 µM | [5] |
| Transient Outward K+ Current (Ito) Inhibition | Rat ventricular myocytes | EC50 | 8.3 µM | [2] |
| Sustained K+ Current (ISus) Inhibition | Rat ventricular myocytes | EC50 | 11.2 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments utilizing this compound.
3.1. 5-HT2A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor using [3H]-Ketanserin.
-
Experimental Workflow for 5-HT2A Receptor Binding Assay
Workflow for 5-HT2A receptor binding assay. -
Materials:
-
Cell membranes expressing 5-HT2A receptors (e.g., from rat frontal cortex or recombinant cell lines)
-
[3H]-Ketanserin (radioligand)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% ascorbic acid
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Mianserin (10 µM) or another suitable 5-HT2A antagonist
-
Test compounds (including this compound as a positive control)
-
Glass fiber filters (GF/C or GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
96-well filter plates
-
Liquid scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing 5-HT2A receptors in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL:
-
25 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or test compound at various concentrations.
-
25 µL of [3H]-Ketanserin at a concentration near its Kd (e.g., 0.5-2 nM).
-
150 µL of diluted membrane preparation (e.g., 10-50 µg of protein).
-
-
Incubation: Incubate the plate at 27°C for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester or vacuum manifold. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of liquid scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform non-linear regression analysis of the competition binding data to determine the IC50 values. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2. Intracellular Calcium Flux Assay
This protocol measures the ability of this compound to inhibit 5-HT2A receptor-mediated increases in intracellular calcium concentration.
-
Experimental Workflow for Intracellular Calcium Flux Assay
Workflow for intracellular calcium flux assay. -
Materials:
-
HEK293 or other suitable cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
5-HT2A receptor agonist (e.g., serotonin)
-
This compound
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Cell Culture: Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 60 minutes at 37°C.
-
Washing: Wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation: Add this compound at various concentrations or vehicle to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well.
-
Agonist Stimulation: Inject the 5-HT2A agonist (e.g., serotonin at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response in the absence of the antagonist. Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
3.3. In Vitro Vascular Smooth Muscle Contraction Assay
This protocol describes the use of an organ bath to measure the effect of this compound on serotonin-induced contraction of isolated rat caudal artery.
-
Experimental Workflow for Vascular Smooth Muscle Contraction Assay
Workflow for vascular smooth muscle contraction assay. -
Materials:
-
Male Wistar rats (250-300 g)
-
Physiological Salt Solution (PSS; Krebs-Henseleit solution) of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Serotonin (5-HT)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
-
Procedure:
-
Tissue Preparation: Humanely euthanize the rat and dissect the ventral caudal artery. Place the artery in cold PSS. Carefully clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in the organ bath chambers filled with PSS, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, replacing the PSS every 15 minutes.
-
Viability Check: Test the viability of the arterial rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM). Wash the rings and allow them to return to baseline tension.
-
Contraction Induction: Add serotonin to the organ bath in a cumulative manner to obtain a concentration-response curve.
-
Antagonist Effect: In a separate set of experiments, after equilibration, incubate the arterial rings with different concentrations of this compound for 30 minutes before constructing the serotonin concentration-response curve.
-
Data Analysis: Record the changes in isometric tension. Express the contractile responses as a percentage of the maximal contraction induced by KCl. Compare the serotonin concentration-response curves in the absence and presence of this compound to determine the nature of the antagonism (e.g., competitive) and calculate the pA2 value.
-
Signaling Pathways
This compound exerts its primary effects by blocking the signaling pathways initiated by the 5-HT2A and α1-adrenergic receptors.
4.1. 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a Gq/11-protein coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks the binding of serotonin to the 5-HT2A receptor, thereby inhibiting this signaling cascade.
-
5-HT2A Receptor Signaling Pathway Diagram
This compound blocks 5-HT2A receptor signaling.
4.2. α1-Adrenergic Receptor Signaling Pathway
Similar to the 5-HT2A receptor, the α1-adrenergic receptor is coupled to Gq/11 proteins. Its activation by catecholamines like norepinephrine leads to the same PLC-mediated signaling cascade, resulting in increased intracellular calcium and PKC activation. This compound's antagonism at this receptor contributes to its overall pharmacological effects, particularly vasodilation.
-
α1-Adrenergic Receptor Signaling Pathway Diagram
This compound blocks α1-adrenergic receptor signaling.
References
- 1. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. Platelet-mediated vascular contractions: inhibition of the serotonergic component by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Dosage of Ketanserin for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal dosage of Ketanserin for in vivo studies in rodents. This document summarizes effective dose ranges, administration routes, and experimental protocols from various research applications. The provided information is intended to serve as a starting point for researchers designing their own studies. It is crucial to note that the optimal dosage can vary depending on the specific research question, rodent strain, age, and experimental model.
Data Presentation: Summary of this compound Dosages in Rodent Studies
The following tables summarize the effective dosages of this compound used in various in vivo rodent studies, categorized by research application.
Table 1: this compound Dosage in Cardiovascular Studies
| Rodent Model | Application | Route of Administration | Effective Dose Range | Key Findings |
| Spontaneously Hypertensive Rats (SHR) | Hypertension, Organ Protection | Oral (in chow) | 0.1 mg/kg/day (low dose) | Reduced blood pressure variability and organ damage without significantly lowering blood pressure.[1] |
| Spontaneously Hypertensive Rats (SHR) | Hypertension, Organ Protection | Oral (in chow) | 10 mg/kg/day | Significantly decreased blood pressure and blood pressure variability, and prevented target organ damage.[2] |
| Normotensive Rats | Hypotensive Effects | Intravenous (i.v.) | 0.2 mg/kg | Produced a transient hypotensive response.[3][4] |
| Normotensive Rats | Hypotensive Effects | Intravenous (i.v.) | 1 mg/kg | Caused a sustained hypotension.[3][4] |
| Normotensive Rats | Sympathoinhibitory Action | Intravenous (i.v.) | 0.05 - 5.0 mg/kg | Dose-dependently produced bradycardia and reduced mean arterial pressure.[5] |
| Conscious Rats | Age-related Cardiovascular Effects | Intravenous (i.v.) | 10 mg/kg | Lowered mean blood pressure more markedly in older rats. |
Table 2: this compound Dosage in Neurological and Behavioral Studies
| Rodent Model | Application | Route of Administration | Effective Dose Range | Key Findings |
| Sprague-Dawley Rats | Nicotine Self-Administration | Subcutaneous (s.c.) | 1 - 2 mg/kg | 2 mg/kg significantly decreased nicotine self-administration.[6][7] |
| Swiss Mice | Ketamine-induced Locomotor Sensitization | Subcutaneous (s.c.) | 3 mg/kg | Prevented the development of ketamine-evoked locomotor sensitization.[8] |
| Fischer and Sprague-Dawley Rats | Sexual Behavior | Intraperitoneal (i.p.) | 0.416 - 10 mg/kg | Significantly reduced lordosis behavior, lordosis quality, and proceptivity.[9] |
| Mice | Antinociception (Hot-plate and Writhing tests) | Subcutaneous (s.c.) | ED50: 1.51 mg/kg (hot-plate), 0.62 mg/kg (writhing) | Produced dose-dependent antinociception.[10][11] |
| Mice | Antidepressant-like Effects of Psychedelics | Intraperitoneal (i.p.) | 4 mg/kg | Blocked the antidepressant-like effect of 5-MeO-DMT.[12] |
| Rats | Anxiety Behavior and Conditioned Fear | Microinjection into Amygdala | 0.5 μ g/0.5 μl | No significant changes in behavioral parameters in the light-dark box and elevated plus maze.[13] |
Table 3: this compound Dosage in Other In Vivo Studies
| Rodent Model | Application | Route of Administration | Effective Dose Range | Key Findings |
| Kunming Mice | Endotoxic Shock | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | Significantly increased survival time and decreased pro-inflammatory cytokines. A dose of 10 mg/kg also increased anti-inflammatory cytokine IL-10.[14] |
| Wistar-Kyoto (WKY) Rats | Endotoxic Shock | Intraperitoneal (i.p.) | Not specified in abstract | Prevented baroreflex impairment and prolonged survival time.[14] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the tables.
Protocol 1: Evaluation of this compound on Nicotine Self-Administration in Rats[6][7]
-
Animals: Male Sprague-Dawley rats.
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water available ad libitum.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.
-
Procedure:
-
Surgery: Rats are anesthetized and surgically implanted with a chronic indwelling catheter in the jugular vein.
-
Training: Following recovery, rats are trained to self-administer nicotine (0.03 mg/kg/infusion, i.v.) by pressing the active lever. Each infusion is paired with a visual cue.
-
Drug Administration: Once stable self-administration is achieved, rats are pre-treated with this compound (1 or 2 mg/kg, s.c.) or saline vehicle prior to the self-administration session.
-
-
Data Analysis: The number of infusions earned on the active and inactive levers is recorded. Statistical analysis is performed to compare the effects of this compound treatment to saline control.
Protocol 2: Assessment of this compound on Endotoxic Shock in Mice[14]
-
Animals: Kunming mice.
-
Induction of Endotoxic Shock: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.
-
Drug Administration: this compound (0.3, 1, 3, or 10 mg/kg) or vehicle is administered i.p. immediately after the LPS injection.
-
Outcome Measures:
-
Survival: Survival time is monitored over a defined period (e.g., 72 hours).
-
Cytokine Analysis: Blood samples are collected at a specific time point after LPS injection to measure serum levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines using ELISA.
-
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method. Cytokine levels are compared between treatment groups using appropriate statistical tests (e.g., ANOVA).
Protocol 3: Investigation of this compound's Effect on Blood Pressure in Hypertensive Rats[2]
-
Animals: Spontaneously Hypertensive Rats (SHR).
-
Drug Administration (Chronic Oral): this compound is mixed into the rat chow at a concentration calculated to deliver an estimated dose of 10 mg/kg/day. Treatment is administered for an extended period (e.g., 5 months).
-
Blood Pressure Measurement:
-
Telemetry: For continuous monitoring, a telemetry transmitter is surgically implanted to measure blood pressure and heart rate in conscious, freely moving rats.
-
Tail-Cuff Method: For periodic measurements, a non-invasive tail-cuff system can be used.
-
-
Organ Damage Assessment: At the end of the treatment period, rats are euthanized, and organs such as the heart, kidneys, and aorta are collected for histological analysis to assess for hypertrophy and other signs of damage.
-
Data Analysis: Blood pressure and heart rate data are analyzed for changes over time and between treatment and control groups. Histological findings are quantified and compared.
Mandatory Visualization
Signaling Pathway of this compound
This compound is primarily known as a selective antagonist of the serotonin 5-HT2A receptors. It also has an affinity for alpha-1 adrenergic receptors, particularly at higher doses. Its therapeutic effects in hypertension are attributed to the blockade of 5-HT2A receptors on vascular smooth muscle, leading to vasodilation.
Caption: this compound blocks 5-HT2A receptors on vascular smooth muscle cells.
Experimental Workflow for In Vivo Rodent Study
The following diagram illustrates a typical workflow for an in vivo rodent study investigating the effects of this compound.
Caption: A generalized experimental workflow for in vivo rodent studies.
Logical Relationship of this compound's Multi-target Effects
This diagram illustrates the relationship between this compound's primary and secondary targets and their physiological outcomes.
Caption: this compound's effects are mediated by its antagonism of multiple receptors.
References
- 1. Effects of low-dose this compound on blood pressure variability, baroreflex sensitivity and end-organ damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of long-term treatment with this compound on blood pressure variability and end-organ damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of this compound on normotensive rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Central sympathoinhibitory action of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling of behavioral effects evoked by ketamine and the role of 5HT2 and D2 receptors in ketamine-induced locomotor sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Female Fischer and Sprague-Dawley Rats in the Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antinociceptive effect of this compound in mice: involvement of supraspinal 5-HT2 receptors in nociceptive transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 5-HT Receptor | Autophagy | Potassium Channel | TargetMol [targetmol.com]
- 12. 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on endotoxic shock and baroreflex function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Intraperitoneal vs. Subcutaneous Administration of Ketanserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketanserin is a selective antagonist of the serotonin 5-HT2A receptor, though it also exhibits high affinity for α1-adrenergic and histamine H1 receptors.[1] This pharmacological profile makes it a valuable tool in a variety of research areas, including cardiovascular disease, neuroscience, and inflammation.[2][3] The choice of administration route is a critical parameter in experimental design, significantly influencing the pharmacokinetic and pharmacodynamic profile of the compound. This document provides a comparative overview of intraperitoneal (IP) and subcutaneous (SC) administration of this compound in preclinical research, offering guidance on protocol selection and execution.
Pharmacological Profile of this compound
This compound's primary mechanism of action is the blockade of 5-HT2A receptors, which are involved in a multitude of physiological processes including vasoconstriction, platelet aggregation, and neuronal signaling.[4] Its antagonism of α1-adrenergic receptors contributes to its vasodilatory and antihypertensive effects.[4][5] The compound is extensively metabolized in the liver, with its major metabolite being this compound-ol.[6]
Comparison of Intraperitoneal and Subcutaneous Administration
The selection between IP and SC administration routes depends on the specific goals of the experiment, including the desired speed of onset, duration of action, and targeted systemic exposure.
Intraperitoneal (IP) Administration: This method involves injecting the substance directly into the peritoneal cavity. For small molecules like this compound, absorption from the peritoneal cavity is generally rapid and extensive, primarily through the portal circulation to the liver. This route often results in a faster onset of action and higher peak plasma concentrations (Cmax) compared to subcutaneous injection.[4] However, it is also associated with a more significant first-pass metabolism in the liver, which might alter the bioavailability of the parent compound.
Subcutaneous (SC) Administration: This route involves injecting the substance into the space between the skin and the underlying muscle. Absorption from the subcutaneous tissue is typically slower and more sustained than from the peritoneal cavity, leading to a delayed time to peak concentration (Tmax) and potentially a longer duration of action.[4] This route avoids the significant first-pass hepatic metabolism that can occur with IP administration, which may result in higher overall systemic exposure for some compounds.
Data Presentation: Comparative Pharmacokinetics
Qualitative Pharmacokinetic Comparison
| Parameter | Intraperitoneal (IP) Administration | Subcutaneous (SC) Administration | Rationale |
| Rate of Absorption | Fast | Slower and more sustained | The large surface area and rich blood supply of the peritoneum facilitate rapid absorption into the portal circulation. Absorption from the subcutaneous space is limited by local blood flow and diffusion through the extracellular matrix.[4] |
| Time to Peak Concentration (Tmax) | Shorter | Longer | The rapid absorption following IP injection leads to a quicker attainment of maximum plasma levels. The slower, more gradual absorption from the SC depot results in a delayed Tmax.[4] |
| Peak Plasma Concentration (Cmax) | Higher | Lower | The bolus absorption from the peritoneal cavity typically results in a higher peak concentration compared to the slower release from a subcutaneous injection site.[4] |
| Bioavailability | Variable, may be affected by first-pass metabolism | Generally higher and less variable | While absorption from the peritoneum is extensive, direct drainage into the portal vein exposes the drug to significant hepatic first-pass metabolism. SC administration largely bypasses this, potentially leading to greater systemic availability of the parent compound. |
| Variability | Can be higher | Generally lower | Inconsistent injection placement within the peritoneal cavity (e.g., into an organ or fat pad) can lead to greater variability in absorption. SC injections, when performed correctly, tend to have more consistent absorption profiles. |
Experimental Protocols
The following are generalized protocols for the IP and SC administration of this compound in rodents. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.
Preparation of this compound Solution for Injection
This compound tartrate is soluble in aqueous solutions. For in vivo studies, sterile saline (0.9% NaCl) is a common vehicle. The concentration of the solution should be calculated to allow for the desired dose to be administered in an appropriate volume for the size of the animal. It is recommended to warm the solution to room or body temperature before injection to minimize discomfort to the animal.
Protocol 1: Intraperitoneal (IP) Injection in Mice/Rats
Materials:
-
This compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol or other appropriate disinfectant
-
Animal scale for accurate dosing
Procedure:
-
Animal Restraint: Properly restrain the animal. For a two-person technique, one person can restrain the animal while the other performs the injection. For a one-person technique, ensure a firm but gentle grip that exposes the abdomen.
-
Injection Site Identification: Position the animal with its head tilted slightly downwards. The injection site is in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the urinary bladder.
-
Site Preparation: Cleanse the injection site with a 70% ethanol swab and allow it to dry.
-
Needle Insertion: Insert the needle, bevel up, at a 10-30 degree angle into the skin and then through the abdominal wall. A slight "pop" may be felt as the needle enters the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (e.g., urine, blood, or intestinal contents) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Once correct placement is confirmed, inject the this compound solution smoothly.
-
Needle Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
Protocol 2: Subcutaneous (SC) Injection in Mice/Rats
Materials:
-
This compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other appropriate disinfectant (optional for SC)
-
Animal scale for accurate dosing
Procedure:
-
Animal Restraint: Restrain the animal to access the loose skin over the back, between the shoulder blades (interscapular region).
-
Injection Site Preparation: If desired, cleanse the injection site with a 70% ethanol swab.
-
Tenting the Skin: Gently lift the loose skin to form a "tent."
-
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.
-
Aspiration: Gently pull back on the syringe plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and inject in a different location with a fresh needle.
-
Injection: Inject the this compound solution into the subcutaneous space. A small bleb or lump may form under the skin, which will dissipate as the solution is absorbed.
-
Needle Withdrawal: Withdraw the needle and gently massage the area to aid in the dispersal of the solution.
-
Monitoring: Return the animal to its cage and observe for any signs of discomfort or local reaction at the injection site.
Mandatory Visualizations
Caption: Experimental workflow for comparing IP and SC administration of this compound.
Caption: Simplified signaling pathway of this compound as a 5-HT2A receptor antagonist.
References
- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of this compound in mice: involvement of supraspinal 5-HT2 receptors in nociceptive transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism and excretion of this compound in man after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioavailability of midazolam after intravenous, subcutaneous, intraperitoneal and oral administration under a chronic food-limited regimen: relating DRL performance to pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 6. Excretion and biotransformation of this compound after oral and intravenous administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ketanserin in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ketanserin in electrophysiological studies. This compound is a selective antagonist of the 5-hydroxytryptamine type 2A (5-HT2A) receptor, with additional activity at other receptors and ion channels. This document outlines its mechanism of action, provides detailed protocols for its use in various electrophysiological paradigms, and offers guidance on data interpretation, particularly within the context of drug development and safety pharmacology.
Introduction to this compound
This compound is a pharmacological tool primarily used to investigate the roles of the 5-HT2A receptor in physiological and pathophysiological processes.[1][2] Its utility in electrophysiology stems from its ability to selectively block 5-HT2A receptor-mediated modulation of neuronal excitability, synaptic transmission, and ion channel function. However, researchers must be aware of its off-target effects, which can be leveraged in certain experimental designs but may also confound results if not properly controlled for.
Mechanism of Action
-
Primary Target: 5-HT2A Receptor: this compound is a selective antagonist of the 5-HT2A receptor.[1][2] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4] This cascade ultimately leads to an increase in intracellular calcium and activation of protein kinase C (PKC), which can modulate the activity of various ion channels and other cellular effectors.[3][4][5]
-
Secondary and Off-Target Effects:
-
Alpha-1 Adrenergic Receptors: this compound also exhibits antagonistic activity at alpha-1 adrenergic receptors, which contributes to its vasodilatory and antihypertensive effects.[1]
-
hERG Potassium Channels: Notably, this compound is a known blocker of the human ether-à-go-go-related gene (hERG) potassium channel.[6][7][8] This action is responsible for the observed prolongation of the QT interval in electrocardiograms and is a critical consideration in cardiac safety studies.[6][7]
-
Other Ion Channels: Studies have shown that this compound can also affect other ion channels, including Kv1.3 potassium channels and ATP-sensitive potassium (KATP) channels, and may have calcium channel blocking activity at higher concentrations.[8][9][10][11]
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from various in vitro and in vivo studies.
Table 1: Receptor and Ion Channel Binding Affinities and Potencies of this compound
| Target | Species/Cell Line | Assay Type | Parameter | Value | Reference |
| 5-HT2A Receptor | - | Receptor Binding | - | Selective Antagonist | [2] |
| 5-HT1D Receptor | Human (CHO cells) | [3H]5-HT Displacement | Antagonist | - | [12] |
| 5-HT1B Receptor | Human (CHO cells) | [3H]5-HT Displacement | Antagonist | - | [12] |
| hERG Channel | Human (HEK 293 cells) | Whole-cell Patch Clamp | IC50 | 0.11 µM | [6][8] |
| hERG Channel | Xenopus Oocytes | Two-electrode Voltage Clamp | IC50 | 0.38 µM | [13] |
| ATP-sensitive K+ Channel | Mouse Ventricular Myocytes | Whole-cell Patch Clamp | Ki | 9.36 µM | [10] |
| Platelet Aggregation | - | Aggregometry | IC50 | 240 nM | [12] |
Table 2: Electrophysiological Effects of this compound
| Preparation | Species | Concentration | Electrophysiological Effect | Reference |
| Isolated Rabbit Ventricular Myocardium | Rabbit | 10 µM - 100 µM | Prolonged action potential duration (APD) by 20-29% | [14][15] |
| Isolated Rabbit Ventricular Myocardium | Rabbit | 100 µM | Decreased Vmax by 11% | [14][15] |
| Guinea Pig Atria | Guinea Pig | 100 µM - 300 µg/mL | Negative chronotropic effect, slight APD prolongation | [16] |
| Human | Human | 0.15 mg/kg (IV) | Increased QTc interval by 3% | [7][17] |
| Human | Human | 0.15 mg/kg (IV) | Decreased atrial effective refractory period by 6% | [7][17] |
| hERG-expressing HEK 293 cells | Human | 0.3 µM | Negatively shifted voltage dependence of inactivation | [6][8] |
Experimental Protocols
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in the extracellular recording solution.
-
This compound Tartrate Solubility:
-
DMSO: Soluble at approximately 25 mg/mL.[14]
-
Water: Soluble up to 10 mM.[2]
-
Aqueous Buffers: Sparingly soluble. For aqueous solutions, it is recommended to first dissolve this compound tartrate in DMSO and then dilute with the aqueous buffer.[14] A 1:9 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL.[14]
-
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound tartrate (MW: 545.52 g/mol ).
-
Dissolve in high-purity DMSO to a final concentration of 10 mM.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[12]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution into the extracellular recording solution to achieve the desired final concentration.
-
Ensure thorough mixing.
-
It is recommended to prepare the working solution fresh on the day of the experiment. Aqueous solutions should not be stored for more than one day.[14]
-
Protocol 1: Investigating 5-HT2A Receptor-Mediated Effects on Synaptic Transmission in Brain Slices
This protocol describes how to use this compound to confirm that an observed modulation of synaptic transmission is mediated by 5-HT2A receptors.
-
Brain Slice Preparation: Prepare acute brain slices from the region of interest (e.g., prefrontal cortex, hippocampus) using standard techniques.
-
Recording Setup:
-
Use a whole-cell patch-clamp configuration to record from a neuron of interest.
-
The internal solution should be appropriate for recording either excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).
-
The external solution should be a standard artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
-
Experimental Procedure:
-
Establish a stable baseline recording of synaptic events (either spontaneous or evoked).
-
Apply a 5-HT2A receptor agonist (e.g., serotonin or a specific agonist like TCB-2) to the bath and observe the change in synaptic activity.
-
After observing a stable effect of the agonist, co-apply this compound (typically 1-10 µM) with the agonist.
-
Record the synaptic activity in the presence of both the agonist and this compound.
-
-
Data Analysis and Interpretation:
-
Measure the frequency and amplitude of synaptic events before and after agonist application, and after the addition of this compound.
-
If the effect of the 5-HT2A agonist on synaptic transmission is blocked or reversed by this compound, it confirms the involvement of 5-HT2A receptors.
-
A lack of reversal may indicate the involvement of other receptor subtypes or a non-specific effect of the agonist.
-
Protocol 2: Assessing Off-Target hERG Channel Blockade (Safety Pharmacology)
This protocol outlines the use of this compound as a positive control in an automated patch-clamp assay to screen for compound liability for hERG channel blockade.
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[18]
-
Automated Patch-Clamp System: Utilize an automated patch-clamp platform (e.g., QPatch, SyncroPatch) for high-throughput recordings.[18][19]
-
Solutions:
-
Internal Solution: Typically contains a high potassium concentration to match the intracellular environment.
-
External Solution: A physiological saline solution.
-
-
Experimental Procedure:
-
Establish a stable whole-cell recording from a hERG-expressing cell.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.
-
Record a baseline hERG current.
-
Apply a vehicle control (e.g., 0.1% DMSO in external solution) and record the current.
-
Apply a known hERG blocker as a positive control. This compound (e.g., at its IC50 of 0.11 µM) is a suitable positive control.[6][8]
-
Apply the test compound at various concentrations.
-
Record the hERG current at each concentration.
-
-
Data Analysis and Interpretation:
-
Measure the amplitude of the hERG tail current before and after the application of the test compound and controls.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 of the test compound.
-
A potent inhibition of the hERG current by the test compound, comparable to or greater than that of this compound, indicates a potential risk for QT prolongation.
-
Visualizations
Signaling Pathway of the 5-HT2A Receptor and this compound's Action
Caption: 5-HT2A receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Assessing 5-HT2A Receptor Modulation
Caption: Workflow for an electrophysiological experiment using this compound.
References
- 1. This compound | 5-HT Receptor | Autophagy | Potassium Channel | TargetMol [targetmol.com]
- 2. This compound tartrate | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cardiac electrophysiologic effects of intravenous this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT2 antagonist this compound is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-HT2 antagonist this compound is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cardiovascular effects of this compound on normotensive rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Blockade of the human ether-a-go-go-related gene potassium channel by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Acute and chronic effects of this compound on the electrophysiologic properties of isolated rabbit ventricular myocardium: particular reference to repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiac effects of this compound, a serotonin antagonist--electrophysiological examinations as a part of toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Ketanserin in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ketanserin, a potent and selective 5-HT2A receptor antagonist, in various behavioral assays. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of signaling pathways and experimental workflows.
Introduction to this compound
This compound is a quinazoline derivative that acts as a selective antagonist of serotonin 5-HT2A receptors.[1] It also has an affinity for alpha-1 adrenergic and histamine H1 receptors, although its primary use in neuroscience research is to probe the function of the 5-HT2A receptor system.[1] By blocking these receptors, this compound can inhibit the physiological and behavioral effects mediated by serotonin, making it a valuable tool for studying the role of the 5-HT2A receptor in various behavioral paradigms.
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) linked to the Gq/11 signaling pathway.[2] Upon activation by serotonin, the receptor initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a wide range of cellular responses, including neuronal excitability, synaptic plasticity, and smooth muscle contraction.[2] this compound blocks the initial step of this cascade by preventing serotonin from binding to the 5-HT2A receptor.
Applications in Behavioral Neuroscience
This compound is widely used in behavioral neuroscience to investigate the role of the 5-HT2A receptor in various psychological processes and disorders. It has been employed in studies of:
-
Anxiety and Fear: To explore the involvement of the 5-HT2A receptor in fear conditioning, fear extinction, and anxiety-like behaviors in models like the elevated plus maze.[3][4]
-
Depression: To investigate the antidepressant-like effects of other compounds that may act through the serotonergic system.[5]
-
Addiction and Reward: To study the role of 5-HT2A receptors in the reinforcing effects of drugs of abuse, such as nicotine.
-
Schizophrenia and Psychosis: As a tool to block the effects of psychedelic drugs that act as 5-HT2A receptor agonists.[5]
-
Social Behavior: To understand the contribution of the serotonergic system to social interaction and recognition.
Experimental Protocols
Detailed methodologies for key behavioral assays involving this compound are provided below.
Fear Conditioning
The fear conditioning paradigm is used to study associative fear learning and memory.
Objective: To assess the effect of this compound on the acquisition, consolidation, or expression of conditioned fear.
Materials:
-
Conditioning chamber with a grid floor for delivering foot shocks.
-
Sound-attenuating isolation cubicle.
-
Sound generator for the conditioned stimulus (CS).
-
Shock generator for the unconditioned stimulus (US).
-
This compound solution.
-
Vehicle solution (e.g., saline).
-
Syringes and needles for administration.
Procedure:
-
Habituation (Day 1): Place the animal in the conditioning chamber for a set period (e.g., 10-15 minutes) to allow for exploration and adaptation to the environment.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., 0.5 μ g/0.5 μl intracranially into the basolateral amygdala) at a specific time point before or after conditioning, depending on the research question (e.g., 15 minutes before conditioning to test effects on acquisition).[3][4]
-
Conditioning (Day 2):
-
Place the animal back into the conditioning chamber.
-
After an initial acclimatization period (e.g., 2-3 minutes), present the conditioned stimulus (CS), typically an auditory tone (e.g., 80 dB, 2 kHz), for a specific duration (e.g., 30 seconds).
-
The unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), is delivered during the final seconds of the CS presentation.
-
Repeat the CS-US pairings for a set number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 1-2 minutes).
-
-
Contextual Fear Test (Day 3): Place the animal back into the conditioning chamber for a set period (e.g., 5 minutes) without presenting the CS or US. Record the amount of time the animal spends freezing, a species-specific fear response.
-
Cued Fear Test (Day 4): Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues). After an acclimatization period, present the CS (tone) for a set duration and record freezing behavior.
Data Analysis: The primary measure is the percentage of time spent freezing. Compare the freezing behavior between the this compound-treated and vehicle-treated groups for both contextual and cued fear tests.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[6][7][8]
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, subcutaneously) at a specific time before the test (e.g., 30 minutes).
-
Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Anxiolytic effects are indicated by an increase in the time spent and/or the number of entries into the open arms. Total distance traveled can be used as a measure of general locomotor activity.
Social Interaction Test
This test assesses the natural tendency of rodents to engage in social behavior.[9][10]
Objective: To determine the effect of this compound on social preference and social novelty.
Materials:
-
Three-chambered social interaction apparatus.
-
Small wire cages or containers to hold stimulus animals.
-
"Stranger" or "novel" animals (unfamiliar to the test animal).
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
Procedure:
-
Habituation:
-
Place the test animal in the central chamber of the apparatus and allow it to explore all three chambers for a set period (e.g., 10 minutes). The wire cages in the side chambers should be empty during this phase.
-
-
Drug Administration: Administer this compound or vehicle to the test animal at the desired dose and route before the sociability phase.
-
Sociability Test:
-
Place an unfamiliar "Stranger 1" animal inside one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber.
-
Place the test animal back in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
Record the amount of time the test animal spends in each chamber and the time it spends actively sniffing each wire cage.
-
-
Social Novelty Test (optional):
-
Immediately following the sociability test, replace the empty wire cage with a new unfamiliar "Stranger 2" animal.
-
The test animal is then allowed to explore the three chambers again for a set period (e.g., 10 minutes).
-
Record the time spent in each chamber and sniffing each wire cage (now containing Stranger 1 and Stranger 2).
-
Data Analysis:
-
Sociability: Compare the time spent interacting with the cage containing Stranger 1 versus the empty cage. A preference for the social stimulus is expected in control animals.
-
Social Novelty: Compare the time spent interacting with the novel Stranger 2 versus the now-familiar Stranger 1. A preference for the novel social stimulus is expected in control animals.
Data Presentation
The following tables summarize hypothetical quantitative data from studies using this compound in the described behavioral assays.
Table 1: Effects of this compound on Fear Conditioning
| Treatment Group | Dose (Intra-amygdala) | Freezing Time (Contextual) % | Freezing Time (Cued) % |
| Vehicle | - | 65 ± 5 | 70 ± 6 |
| This compound | 0.5 µg | 40 ± 7 | 45 ± 8 |
| This compound | 1.0 µg | 25 ± 6 | 30 ± 5 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effects of this compound on the Elevated Plus Maze
| Treatment Group | Dose (IP) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| Vehicle | - | 25 ± 4 | 8 ± 2 | 15 ± 2 |
| This compound | 1.0 mg/kg | 45 ± 6 | 14 ± 3 | 14 ± 3 |
| This compound | 2.0 mg/kg | 60 ± 8 | 18 ± 4 | 16 ± 2 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Effects of this compound on Social Interaction
| Treatment Group | Dose (SC) | Sociability Index | Social Novelty Index |
| Vehicle | - | 0.7 ± 0.05 | 0.65 ± 0.06 |
| This compound | 0.5 mg/kg | 0.5 ± 0.07 | 0.45 ± 0.08 |
| This compound | 1.0 mg/kg | 0.3 ± 0.06 | 0.25 ± 0.05 |
*p < 0.05, **p < 0.01 compared to Vehicle. Sociability/Social Novelty Index = (Time with animal - Time with object) / (Total time). Data are presented as mean ± SEM.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the workflows for the described behavioral assays.
Caption: this compound blocks serotonin-induced activation of the 5-HT2A receptor.
Caption: Experimental workflow for the fear conditioning assay.
Caption: Experimental workflow for the elevated plus maze test.
Caption: Experimental workflow for the social interaction test.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. acsu.buffalo.edu [acsu.buffalo.edu]
- 10. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]-Ketanserin in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]-Ketanserin is a selective and high-affinity antagonist for the serotonin 5-HT2A receptor, making it an invaluable tool in neuroscience and pharmacology research. Its tritiated form allows for sensitive and quantitative measurement of 5-HT2A receptor density and the affinity of unlabeled compounds through radioligand binding assays. These assays are fundamental in drug discovery for screening and characterizing novel compounds targeting the serotonergic system.
This document provides detailed protocols for performing saturation and competition binding assays using [3H]-Ketanserin, along with data presentation and visualization of the associated signaling pathway and experimental workflow.
Data Presentation: Binding Properties of [3H]-Ketanserin and Competitor Ligands
The following table summarizes the binding parameters for [3H]-Ketanserin and the inhibition constants (Ki) for various compounds at the 5-HT2A receptor, as determined by [3H]-Ketanserin binding assays.
| Radioligand/Compound | Receptor/Tissue Source | Assay Type | Parameter | Value (nM) | Reference |
| [3H]-Ketanserin | Wild-Type Human 5-HT2A Receptor | Saturation | Kd | 0.8 ± 0.01 | [1] |
| [3H]-Ketanserin | Rat Brain Cortex | Saturation | Kd | 0.47 - 0.85 | [2] |
| [3H]-Ketanserin | Rabbit Platelet Membranes | Saturation | Kd | 3.93 ± 0.41 | [3] |
| This compound | Rat Brain 5-HT2A | Competition | Ki | 0.75 | [4] |
| Spiperone | Rat Frontal Cortex | Competition | Ki | 0.18 | |
| Mianserin | Rat Frontal Cortex | Competition | Ki | 1.3 | |
| Clozapine | Rat Frontal Cortex | Competition | Ki | 12 | |
| Risperidone | Rat Frontal Cortex | Competition | Ki | 0.5 | |
| Olanzapine | Rat Frontal Cortex | Competition | Ki | 4.0 | |
| Serotonin (5-HT) | Wild-Type 5-HT2A Receptor | Competition | Ki | ~1000 | [5] |
| DOI | Rat Cortex | Competition | Ki | 7.4 |
Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand concentration used.
Signaling Pathway
The 5-HT2A receptor, the primary target of this compound, is a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/G11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade of events leads to various cellular responses.
Caption: 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
I. Membrane Preparation from Tissues or Cells
This protocol describes the preparation of crude membrane fractions suitable for radioligand binding assays.
Materials:
-
Tissue (e.g., rat frontal cortex) or cultured cells expressing 5-HT2A receptors
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge and appropriate tubes
-
Homogenizer (e.g., Dounce or Polytron)
Procedure:
-
Dissect the tissue of interest on ice and weigh it. For cultured cells, wash with ice-cold PBS and harvest by scraping.
-
Add ice-cold Homogenization Buffer (typically 10-20 volumes of the tissue weight or cell pellet volume).
-
Homogenize the tissue or cells using a homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation (step 5) and resuspension (step 6) steps two more times to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Binding Assay Protocol
This assay is performed to determine the equilibrium dissociation constant (Kd) of [3H]-Ketanserin and the maximum number of binding sites (Bmax).
Materials:
-
[3H]-Ketanserin
-
Membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding agent: 10 µM Mianserin or 1 µM Spiperone
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]-Ketanserin in Assay Buffer, typically ranging from 0.1 to 20 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of [3H]-Ketanserin for total binding and non-specific binding.
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding agent.
-
Add 50 µL of the appropriate [3H]-Ketanserin dilution to each well.
-
Add 150 µL of the membrane preparation (containing 50-100 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in Assay Buffer.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding counts from the average total binding counts for each [3H]-Ketanserin concentration.
-
Plot specific binding (in fmol/mg protein) against the concentration of [3H]-Ketanserin (in nM).
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
-
III. Competition Binding Assay Protocol
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the 5-HT2A receptor by measuring their ability to displace [3H]-Ketanserin binding.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compounds.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer, typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound, as well as wells for total and non-specific binding.
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding agent (e.g., 10 µM Mianserin).
-
Competition Wells: Add 50 µL of the appropriate test compound dilution.
-
Add 50 µL of [3H]-Ketanserin at a fixed concentration (typically at or near its Kd value, e.g., 1 nM) to all wells.
-
Add 150 µL of the membrane preparation (50-100 µg of protein) to each well.
-
Incubate, filter, and wash as described in the saturation assay protocol (steps 7-11).
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Ketanserin).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]-Ketanserin used and Kd is its dissociation constant determined from the saturation assay.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. [<sup>3</sup>H]this compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Binding characteristics of [3H]this compound for serotonin-2 receptor in the rabbit platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4599 [pdspdb.unc.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Localization of the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor, is a pivotal target in neuroscience and pharmacology. It is implicated in a multitude of physiological and pathological processes, including learning, memory, and various psychiatric disorders.[1][2][3][4] The localization of 5-HT2A receptors within specific tissues and cell types is crucial for understanding their function and for the development of targeted therapeutics. Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution of these receptors in situ.
This document provides a detailed protocol for the immunohistochemical localization of the 5-HT2A receptor. While direct IHC protocols using the antagonist Ketanserin as a primary detection agent are not standard, this compound remains an indispensable tool for pharmacology and can be used to validate the specificity of antibody staining. This protocol will, therefore, focus on the use of validated anti-5-HT2A receptor antibodies, with this compound's role highlighted in the validation and controls section.
Role of this compound in 5-HT2A Receptor Research
This compound is a potent and selective antagonist of the 5-HT2A receptor.[5] Although not typically used as a direct labeling agent in immunohistochemistry, it is a critical pharmacological tool for:
-
Validation of Antibody Specificity: By pre-incubating tissue sections with an excess of this compound, the binding of a specific 5-HT2A receptor antibody should be competitively blocked, thus demonstrating the antibody's specificity.
-
In Vivo and In Vitro Functional Assays: this compound is widely used to block 5-HT2A receptor activity in functional studies, helping to elucidate the receptor's role in various signaling pathways and physiological responses.[6]
-
Radioligand Binding Assays: Tritiated this compound ([³H]this compound) is a standard radioligand for quantifying 5-HT2A receptor density in tissue homogenates.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to 5-HT2A receptor immunohistochemistry and the pharmacological properties of this compound.
Table 1: Recommended Antibody Dilutions for 5-HT2A Receptor IHC
| Antibody Name/Clone | Host Species | Application | Recommended Dilution | Reference |
| ImmunoStar 5HT 2A Receptor Antibody | Rabbit | IHC (Biotin/Avidin-HRP) | 1:300 - 1:500 | [8] |
| ImmunoStar 5HT 2A Receptor Antibody | Rabbit | IHC (Immunofluorescence) | 1:1000 | [9] |
| Novus Biologicals 5-HT2A Antibody (NBP2-26091) | Goat | IHC-Paraffin | 2 µg/mL | [10] |
| Proteintech 5HT2A Receptor Antibody (26438-1-AP) | Rabbit | IHC | 1:200 | [9] |
| Novatein Biosciences 5HT2A Receptor Antibody | Rabbit | IHC-Paraffin | Not Specified | [11] |
Table 2: Binding Affinity of this compound for the 5-HT2A Receptor
| Ligand | Receptor | Species | Assay Type | Ki (nM) | Reference |
| This compound | 5-HT2A | Human | Radioligand Displacement ([³H]this compound) | 0.52 | [12] |
| This compound | 5-HT2A | Human | Radioligand Displacement ([³H]this compound) | 0.35 | [12] |
| This compound | 5-HT2A | Rat | Radioligand Displacement | 3.5 | [5] |
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical localization of the 5-HT2A receptor in paraffin-embedded tissue sections.
I. Tissue Preparation
-
Fixation: Immediately following dissection, immerse the tissue in 4% paraformaldehyde in 0.1 M phosphate buffer (pH 7.4) for 24-48 hours at 4°C.
-
Dehydration: Dehydrate the fixed tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%) for 30 minutes each.
-
Clearing: Clear the tissue in xylene (two changes of 30 minutes each).
-
Embedding: Infiltrate the tissue with molten paraffin wax at 56-60°C and embed in paraffin blocks.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on positively charged glass slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
For optimal results, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes.
-
Allow the slides to cool down to room temperature in the retrieval buffer (approximately 20 minutes).
-
Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
-
-
Peroxidase Blocking (for chromogenic detection):
-
Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-5-HT2A receptor antibody to its optimal concentration (see Table 1) in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the sections three times for 5 minutes each in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) or a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
-
Signal Detection (Chromogenic):
-
Wash the sections three times for 5 minutes each in PBS.
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30-60 minutes at room temperature.
-
Wash the sections three times for 5 minutes each in PBS.
-
Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired staining intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
III. Controls and Validation
-
Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express high levels of the 5-HT2A receptor (e.g., cerebral cortex) to confirm the staining protocol is working correctly.[1]
-
Pharmacological Blocking (with this compound): Pre-incubate sections with a high concentration of this compound (e.g., 10 µM) for 1 hour prior to the primary antibody incubation. A significant reduction in staining intensity compared to the untreated sections validates the specificity of the antibody for the 5-HT2A receptor.
Visualization of Pathways and Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3]
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Immunohistochemistry Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for 5-HT2A receptor localization.
Caption: Immunohistochemistry Workflow Diagram.
Troubleshooting
Successful immunohistochemistry relies on the optimization of several critical steps. Common issues and their potential solutions are outlined below.
Table 3: Troubleshooting Guide for 5-HT2A Receptor IHC
| Problem | Possible Cause | Suggested Solution |
| No Staining or Weak Signal | Inadequate antigen retrieval | Optimize heating time and temperature; try a different retrieval buffer. |
| Primary antibody concentration too low | Increase the antibody concentration or incubation time. | |
| Inactive secondary antibody or detection reagents | Use fresh reagents and ensure proper storage. | |
| Over-fixation of tissue | Reduce fixation time or use a milder fixative.[13] | |
| High Background Staining | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., serum from the same species as the secondary antibody).[14] |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal dilution. | |
| Endogenous peroxidase activity (for HRP) | Ensure the peroxidase blocking step is effective.[15] | |
| Non-specific binding of secondary antibody | Include a negative control (omit primary antibody). | |
| Non-specific Staining | Cross-reactivity of the primary antibody | Validate antibody specificity using pharmacological blocking with this compound or by using knockout/knockdown tissues if available.[16] |
| Tissue artifacts or drying out | Keep sections hydrated throughout the procedure.[15] |
By following this detailed protocol and considering the troubleshooting suggestions, researchers can achieve reliable and specific localization of the 5-HT2A receptor, contributing to a deeper understanding of its role in health and disease.
References
- 1. Localization of 5-HT1A and 5-HT2A positive cells in the brainstems of control age-matched and Alzheimer individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cortical [3H]this compound binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5HT2A Receptor antibody (26438-1-AP) | Proteintech [ptglab.com]
- 9. 5-HT2A Antibody (NBP2-26091): Novus Biologicals [novusbio.com]
- 10. 5HT2A Receptor Antibody - Novatein Biosciences [novateinbio.com]
- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [merckmillipore.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. Validation of a selective serotonin 5-HT(2C) receptor antibody for utilization in fluorescence immunohistochemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
Application Notes and Protocols for Dissolving Ketanserin Tartrate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketanserin tartrate is a selective antagonist of the serotonin 5-HT2A receptor, making it a valuable tool in neuroscience and cardiovascular research.[1][2][3] It is often used in cell culture experiments to investigate serotonergic signaling pathways and their downstream effects. Proper dissolution and preparation of this compound tartrate are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for dissolving, storing, and applying this compound tartrate in cell culture settings.
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound selectively binds to and blocks the 5-HT2A serotonin receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking this receptor, this compound inhibits these downstream signaling events.
Data Presentation: Solubility of this compound Tartrate
The solubility of this compound tartrate can vary depending on the solvent and the specific batch of the compound, which may have different degrees of hydration.[1][2] It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like DMSO.[4]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 5.45 - 10 | 10 - 50 | Solubility can be limited.[1][2][5] |
| DMSO | 25 - 52 | ~45.8 - 100 | Recommended as the primary solvent for stock solutions.[3][4][6][7] |
| Dimethyl formamide | ~25 | Not specified | An alternative organic solvent.[4] |
| Ethanol | 3 | Not specified | Lower solubility compared to DMSO. |
| 0.1 M HCl | 6 | Not specified | Soluble in acidic aqueous solutions. |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 | Not specified | For direct use in aqueous buffers after initial DMSO dissolution.[4] |
Note: The molecular weight of this compound tartrate is 545.52 g/mol .[1][2] Always refer to the batch-specific molecular weight on the product's Certificate of Analysis.
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound tartrate stock solution in DMSO.
Materials:
-
This compound tartrate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound tartrate powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 5.46 mg of this compound tartrate (assuming a molecular weight of 545.52 g/mol ).
-
Adding Solvent: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 5.46 mg of powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonication for 5-10 minutes can aid in dissolution.[6][7] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: As DMSO is a solvent that can penetrate the cell membrane, the stock solution does not typically require filter sterilization if prepared under sterile conditions with sterile reagents. If filter sterilization is deemed necessary, use a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for up to 3-6 months or at -80°C for longer-term storage (up to 2 years).[7][8][9]
Preparation of a Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into a cell culture medium to obtain the final working concentration.
Materials:
-
This compound tartrate stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing the Stock: Thaw a single aliquot of the this compound tartrate stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, it is recommended to perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, first, prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the pre-warmed cell culture medium. For instance, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 10 µL of the 10 mM stock to 10 mL of cell culture medium).
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can damage media components.
-
Immediate Use: It is recommended to prepare the aqueous working solution immediately before use.[4][6] Do not store aqueous solutions for more than one day.[4]
Mandatory Visualizations
References
- 1. This compound tartrate | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 2. This compound tartrate (0908) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. This compound Tartrate | 5HT2A Antagonist [stressmarq.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound Tartrate [sigmaaldrich.com]
- 6. This compound | 5-HT Receptor | Autophagy | Potassium Channel | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Tartrate [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Chronic vs. Acute Ketanserin Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of ketanserin, a selective 5-HT2A receptor antagonist, in mice. This document outlines both chronic and acute administration paradigms, summarizing key quantitative data, and providing detailed experimental methodologies. The information presented is intended to guide researchers in designing and executing studies involving this compound in mouse models for various therapeutic areas, including inflammation, neuropsychiatric disorders, and pain.
Introduction
This compound is a potent antagonist of serotonin 5-HT2A receptors, with additional affinity for α1-adrenergic and histamine H1 receptors.[1] Its utility as a research tool and potential therapeutic agent stems from its ability to modulate various physiological processes. The choice between an acute or chronic administration protocol is critical and depends on the specific research question and the anticipated pharmacological response. Acute administration is typically employed to study the immediate physiological or behavioral effects of receptor blockade, while chronic administration is essential for investigating long-term adaptations, such as changes in receptor expression, neuroplasticity, or the progression of chronic diseases.
Data Presentation: Quantitative Comparison of Administration Protocols
The following tables summarize key quantitative data from studies utilizing acute and chronic this compound administration in mice.
Table 1: Acute this compound Administration Protocols and Effects in Mice
| Parameter | Colitis Model | Nociception Model | Endotoxic Shock Model |
| Mouse Strain | C57BL/6 | Not Specified | Kunming |
| Dosage | 10 mg/kg | 0.62 - 1.51 mg/kg (ED50) | 0.3, 1, 3, or 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Subcutaneous (s.c.) | Intraperitoneal (i.p.) |
| Frequency | Once daily for 3 days | Single dose | Single dose post-LPS |
| Key Findings | Attenuated body weight loss, reduced colon shortening, decreased inflammatory cytokines. | Dose-dependent antinociception in hot-plate and writhing tests. | Increased survival time, decreased serum TNF-α and IL-1β. |
| Reference | [2] | [3] |
Table 2: Chronic this compound Administration Protocols and Effects in Mice
| Parameter | Depression Model |
| Mouse Strain | B6.CBA-D13Mit76C |
| Dosage | 0.5 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Frequency | Daily for 14 days |
| Key Findings | Decreased functional activity of 5-HT1A receptors, decreased mRNA levels of Slc6a4 and Maoa in the midbrain. Upregulated enzymatic activity of tryptophan hydroxylase 2 (TPH2). |
| Reference | [4] |
Experimental Protocols
Acute this compound Administration in a DSS-Induced Colitis Model
This protocol is adapted from a study investigating the anti-inflammatory effects of this compound.[2]
1. Animal Model:
-
C57BL/6 male mice, 8-10 weeks old.
2. Induction of Colitis:
-
Administer 4% (wt/vol) dextran sodium sulfate (DSS) in the drinking water for 7 days.
3. This compound Administration:
-
Preparation: Dissolve this compound tartrate in sterile phosphate-buffered saline (PBS).
-
Dosage: 10 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Schedule: Administer once daily for the first 3 days of DSS treatment. A vehicle control group should receive i.p. injections of PBS.
4. Outcome Measures:
-
Daily monitoring of body weight.
-
At day 7, measure colon length.
-
Histological analysis of colon tissue for inflammation and damage.
-
Measurement of inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in colon tissue or isolated lamina propria macrophages.[2]
Chronic this compound Administration in a Mouse Model of Depression
This protocol is based on a study examining the effects of chronic this compound treatment on the serotonin system.[4]
1. Animal Model:
-
B6.CBA-D13Mit76C recombinant mouse strain.
2. This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
-
Dosage: 0.5 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Schedule: Administer once daily for 14 consecutive days.
3. Outcome Measures:
-
Behavioral analysis: Conduct behavioral tests relevant to depression, such as the forced swim test.
-
Neurochemical analysis: Measure serotonin and its metabolites in brain regions of interest (e.g., midbrain, hippocampus).
-
Gene expression analysis: Quantify mRNA levels of genes related to the serotonin system (e.g., Htr1a, Slc6a4, Maoa) using RT-qPCR.
-
Receptor functional activity assays.
Visualizations: Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Inflammation
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects in the context of colitis. This compound, by blocking the 5-HT2A receptor on macrophages, inhibits the downstream activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.
Caption: this compound's anti-inflammatory signaling pathway in macrophages.
Experimental Workflow for Acute this compound Administration in Colitis
This diagram outlines the key steps in the experimental protocol for evaluating the acute effects of this compound in a DSS-induced colitis mouse model.
Caption: Workflow for acute this compound administration in a colitis model.
Logical Relationship: Acute vs. Chronic Receptor Occupancy and Effects
This diagram illustrates the conceptual difference between acute and chronic this compound administration in terms of receptor engagement and subsequent physiological effects.
Caption: Conceptual differences between acute and chronic this compound administration.
Discussion
The choice between an acute and chronic this compound administration protocol fundamentally depends on the research objectives. Acute studies are well-suited for investigating the immediate consequences of 5-HT2A receptor antagonism on physiological processes like inflammation and nociception.[2][3] In contrast, chronic administration is necessary to explore the long-term adaptive changes in the central nervous system and other tissues, which are often more relevant to the pathophysiology of chronic conditions like depression.[4]
It is important to note that the effects of this compound can differ between acute and chronic administration. For instance, in rats, the acute antihypertensive effects of this compound are attributed to both α1-adrenergic and 5-HT2 receptor blockade, whereas the chronic effects are primarily maintained by the blockade of 5-HT2 receptors. This highlights the potential for adaptive changes in response to long-term drug exposure.
Researchers should carefully consider the dose, route of administration, and duration of treatment based on the specific mouse model and the intended biological question. The protocols and data presented here serve as a starting point for the development of tailored experimental designs. Further pilot studies may be necessary to optimize the administration protocol for a specific research context.
References
- 1. Antinociceptive effect of this compound in mice: involvement of supraspinal 5-HT2 receptors in nociceptive transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of chronic serotonin-2 receptor agonist or antagonist administration on serotonin-1A receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the acute and chronic antihypertensive mechanism of action of this compound in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Chronic Combined Treatment with this compound and Fluoxetine in B6.CBA-D13Mit76C Recombinant Mice with Abnormal 5-HT1A Receptor Functional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ketanserin Solubility: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for solubility issues encountered with Ketanserin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (or this compound Tartrate) not dissolving in my aqueous buffer (e.g., PBS, Saline)?
A: this compound is a BCS Class II drug, characterized by poor aqueous solubility.[1] It is sparingly soluble in aqueous buffers, and direct dissolution is often unsuccessful, leading to precipitation or cloudiness.[2]
Q2: What is the recommended solvent for making a stock solution?
A: Organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide are highly recommended for preparing initial stock solutions.[2] this compound is readily soluble in these solvents at high concentrations.
Q3: What is the maximum solubility of this compound in common solvents?
A: Solubility can vary slightly between suppliers and batches. However, the following table summarizes reported solubility data.
Q4: Can I dissolve this compound Tartrate directly in water?
A: While some suppliers indicate solubility in water (up to 10 mM or 5.45 mg/mL for the tartrate salt), achieving this may require sonication or heating.[3] However, for most experimental applications, especially when subsequent dilution into a buffer is required, starting with an organic solvent stock is the most reliable method.
Q5: My solution was clear initially but precipitated after some time or upon refrigeration. Why?
A: Aqueous solutions of this compound are not stable for long periods. It is recommended to use aqueous solutions on the same day they are prepared.[2] Stock solutions in anhydrous DMSO are more stable and can be stored at -20°C or -80°C for extended periods.[4] Repeated freeze-thaw cycles should be avoided.[4]
Q6: How does pH affect this compound's solubility?
A: this compound's solubility is pH-dependent. It shows slightly improved solubility in acidic conditions (e.g., 0.1 M HCl) compared to neutral buffers like PBS (pH 7.2).[1] However, even in acidic aqueous solutions, the solubility remains limited.
Quantitative Solubility Data
The following table summarizes the solubility of this compound and its tartrate salt in various solvents.
| Compound Form | Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Source / Citation |
| This compound | DMSO | 9 mg/mL | 22.76 mM | [5] |
| This compound | DMSO | 3 mg/mL | 7.58 mM | [6] |
| This compound | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL | 2.53 mM | [5] |
| This compound | Water | Insoluble | Insoluble | [6][7] |
| This compound | Ethanol | Insoluble | Insoluble | [6][7] |
| This compound (tartrate) | DMSO | ~25 mg/mL | - | [2] |
| This compound (tartrate) | DMSO | 30 mg/mL | - | [3] |
| This compound (tartrate) | DMSO | 52 mg/mL | - | |
| This compound (tartrate) | Water | 5 mg/mL | - | [3] |
| This compound (tartrate) | Water | 5.45 mg/mL | 10 mM | |
| This compound (tartrate) | 0.1 M HCl | 6 mg/mL | - | |
| This compound (tartrate) | 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | - | [2] |
Note: Molar concentrations are calculated based on the molecular weight of the specified form (this compound: 395.43 g/mol ; this compound Tartrate: ~545.5 g/mol ). Solubility can vary with purity, temperature, and batch.
Troubleshooting Guide
Issue: My this compound precipitated immediately upon addition to my aqueous buffer.
-
Cause: Direct addition of this compound powder to an aqueous medium. This compound has very poor aqueous solubility.
-
Solution: Follow the recommended protocol for preparing a working solution. First, create a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous buffer to the final desired concentration.
Issue: My solution became cloudy after I diluted my DMSO stock into the buffer.
-
Cause 1: The final concentration in the aqueous buffer exceeds its solubility limit. Even with an intermediate solvent, the solubility in a predominantly aqueous environment is low (e.g., approx. 0.1 mg/mL in a 1:9 DMSO:PBS solution).[2]
-
Solution 1: Decrease the final working concentration of this compound. If a higher concentration is necessary, consider increasing the percentage of the organic co-solvent, but be mindful of its potential effects on your experimental system.
-
Cause 2: The stock solution was added too quickly or the solution was not mixed adequately upon dilution. This can cause localized high concentrations that lead to precipitation.
-
Solution 2: While vortexing or stirring the aqueous buffer, add the DMSO stock solution dropwise to ensure rapid and even dispersal.
Issue: I am observing inconsistent or lower-than-expected activity in my experiment.
-
Cause: The compound may not be fully dissolved, leading to a lower effective concentration. The instability of the aqueous solution could also lead to degradation or precipitation over the course of the experiment.
-
Solution: Always ensure your final working solution is clear and free of any visible precipitate. Prepare fresh aqueous solutions for each experiment and do not store them.[2]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound (or this compound Tartrate) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Methodology:
-
Weigh the desired amount of this compound powder in a suitable container.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10-100 mM). It is recommended to use freshly opened DMSO to avoid moisture absorption.[5]
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.[5]
-
Once fully dissolved, the solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least one year when stored at -80°C.[4]
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
Objective: To prepare a final working solution of this compound in an aqueous buffer for immediate experimental use.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, saline, cell culture medium)
-
Sterile conical tube or beaker
Methodology:
-
Warm the required volume of your aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the buffer, slowly add the required volume of the this compound DMSO stock solution. This gradual dilution is critical to prevent precipitation.
-
Ensure the final concentration of DMSO in the aqueous solution is compatible with your experimental model (typically ≤ 0.5%).
-
Visually inspect the solution to ensure it is clear and free of precipitate.
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for more than one day.[2]
Visual Guides
Signaling Pathway of this compound
References
- 1. Structural insights into this compound salts with aliphatic acids and their physiochemical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound Tartrate | 5HT2A Antagonist [stressmarq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 5-HT Receptor | Autophagy | Potassium Channel | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Off-Target Effects of Ketanserin on Adrenergic Receptors
Welcome to the technical support center for researchers utilizing Ketanserin. This resource provides essential information on the well-documented off-target effects of this compound, particularly its interaction with α1-adrenergic receptors. Understanding this pharmacological profile is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is predominantly known as a selective antagonist of the serotonin 5-HT2A receptor.[1] It was developed as a tool to study the physiological roles of this receptor.[2]
Q2: What are the principal off-target effects of this compound?
A2: The most significant off-target activity of this compound is its potent antagonism of α1-adrenergic receptors.[1] This activity is not negligible and occurs at concentrations often used to target 5-HT2A receptors, meaning this compound has a limited degree of selectivity.[3]
Q3: I'm observing a significant drop in blood pressure in my in vivo animal model after administering this compound. Is this expected?
A3: Yes, this is an expected effect. The hypotensive (blood pressure-lowering) action of this compound is a well-documented consequence of its combined blockade of both 5-HT2A and, crucially, α1-adrenergic receptors in vascular smooth muscle.[1][4] Antagonism of α1-receptors inhibits norepinephrine-mediated vasoconstriction, leading to vasodilation and a reduction in blood pressure.[1][5]
Q4: How does the affinity of this compound for α1-adrenergic receptors compare to its affinity for 5-HT2A receptors?
A4: this compound binds with high, nanomolar affinity to both 5-HT2A and α1-adrenergic receptors.[3][6] While its affinity for 5-HT2A is typically higher, its affinity for α1-adrenoceptors is substantial. For example, studies have reported Ki values for α1-adrenoceptors in the range of 8.3 nM, which is quite potent.[6] See the data summary table below for a detailed comparison.
Q5: How can I be sure that the experimental effects I'm observing are due to 5-HT2A antagonism and not the off-target α1-adrenergic blockade?
A5: This is a critical experimental question. To dissect the specific receptor contributions, you should consider several control experiments:
-
Use a more selective antagonist: Employ a 5-HT2A antagonist with significantly lower affinity for α1-adrenergic receptors (e.g., LY53857, which shows high selectivity) as a comparative control.[7]
-
Pre-block the off-target: Pre-treat your system with a highly selective α1-adrenergic antagonist (e.g., Prazosin) before administering this compound. If the observed effect persists, it is more likely mediated by 5-HT2A receptors.
-
Use a selective agonist: Attempt to rescue the effect by co-administering a selective α1-adrenergic agonist (e.g., Phenylephrine).[4][8] If the agonist reverses the effect of this compound, it confirms the involvement of α1-adrenergic pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected hypotension or cardiovascular instability in in vivo studies. | Potent antagonism of α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation.[1][5] | 1. Confirm α1-blockade: Administer an α1-agonist like phenylephrine and observe if it counteracts the hypotensive effect.[8] 2. Dose Reduction: Lower the concentration of this compound to a range where it might be more selective for 5-HT2A over α1 receptors, if possible. 3. Alternative Antagonist: Switch to a more selective 5-HT2A antagonist with lower affinity for α1-receptors.[7] |
| Inconsistent or unexpected results in cell-based assays. | The cell line used may endogenously express α1-adrenergic receptors, confounding the results intended to measure 5-HT2A signaling. | 1. Receptor Profiling: Perform qPCR or a binding assay to determine if your cell line expresses α1-adrenergic receptors. 2. Use a "clean" cell line: Utilize a cell line known to lack endogenous α1-adrenergic receptors or one in which the receptor has been knocked out. 3. Pharmacological Blockade: Add a selective α1-antagonist like Prazosin to the assay buffer to isolate the 5-HT2A-mediated effects.[9] |
| Difficulty replicating literature findings on 5-HT2A receptor function. | The original study may not have adequately controlled for the dual 5-HT2A/α1-adrenergic antagonism of this compound, leading to a misinterpretation of the underlying mechanism. | 1. Critical Review: Re-examine the methodology of the original paper for control experiments (e.g., use of other antagonists). 2. Systematic Controls: Design your experiment with the controls outlined in FAQ #5 to systematically isolate the contributions of each receptor system. |
Quantitative Data Summary
The following table summarizes the binding affinities (pA2 or Ki) of this compound for its primary target and key off-targets. Note that pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve. A higher pA2 or a lower Ki value indicates higher binding affinity.
| Receptor Target | Reported Affinity (pA2 / Ki) | Tissue/System | Citation |
| 5-HT2A Receptor | pA2 = 9.19 | Rat Tail Artery | [9] |
| α1-Adrenergic Receptor | pA2 = 7.52 | Rat Tail Artery | [9] |
| α1-Adrenergic Receptor | Ki = 8.3 nM | Porcine Aorta | [6] |
| α2-Adrenergic Receptor | Ki = 3.3 µM (3300 nM) | Porcine Aorta | [6] |
This table clearly demonstrates that while this compound is a potent 5-HT2A antagonist, its affinity for α1-adrenergic receptors is also in the nanomolar range and significantly higher than its affinity for α2-adrenergic receptors.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki
This protocol is a standard method to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor (e.g., α1-adrenergic) by measuring its ability to displace a known radioligand.
Objective: To calculate the Ki of this compound for α1-adrenergic receptors.
Materials:
-
Membrane Preparation: Cell membranes prepared from tissue or cultured cells expressing the α1-adrenergic receptor.[10]
-
Radioligand: A high-affinity, selective α1-adrenergic antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), e.g., [³H]Prazosin.
-
Test Compound: this compound, prepared in a dilution series.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., Phentolamine) to saturate all specific binding sites.[6]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[11]
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Reaction Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding (Radioligand + Buffer), Non-specific Binding (Radioligand + Non-specific Control), and Competition (Radioligand + varying concentrations of this compound).
-
Incubation: Add the membrane preparation, the appropriate solutions (buffer, non-specific control, or this compound), and finally the radioligand to each well.[11]
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[11]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[11]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[11]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Mandatory Visualizations
Caption: Overlapping Gq signaling pathways for 5-HT2A and α1-adrenergic receptors.
Caption: Workflow for a competitive radioligand binding assay to determine Ki.
Caption: Logical workflow for troubleshooting off-target effects of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound labels serotonin 5-HT2 and alpha 1-adrenergic receptors in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha-adrenergic receptor blocking effect of this compound and the interaction between alpha-adrenergic and S2-serotonergic receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects in the rat of this compound, a novel 5-hydroxytryptamine receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound blocks alpha 1-adrenoceptors of porcine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2-receptor antagonists: alpha 1- vs. 5-HT2-receptor blocking properties in blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and alpha 1-adrenergic antagonism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of alpha 1-adrenoceptor antagonism of this compound on the nature of its 5-HT2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Minimizing Ketanserin's Histamine H1 Receptor Activity in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who use Ketanserin in their experiments and need to minimize or control for its activity at the histamine H1 receptor.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's activity at the histamine H1 receptor a concern in my experiments?
A1: this compound is a potent serotonin 5-HT2A receptor antagonist, but it also exhibits high affinity for histamine H1 receptors. This off-target activity can lead to confounding results, particularly in studies investigating processes where histamine plays a role, such as inflammation, allergic responses, sleep-wake cycles, and certain signaling pathways in the central nervous system. Attributing an observed effect solely to 5-HT2A receptor blockade can be inaccurate if the H1 receptor activity is not accounted for.
Q2: How does the affinity of this compound for the H1 receptor compare to its affinity for the 5-HT2A receptor?
A2: this compound has a high affinity for both the 5-HT2A and H1 receptors. While it is a potent 5-HT2A antagonist, its affinity for the H1 receptor is in a similar nanomolar range, making this off-target effect significant at typical experimental concentrations. It also has a notable affinity for alpha-1 adrenergic receptors.[1][2]
Q3: What are some more selective alternatives to this compound for 5-HT2A receptor antagonism?
A3: Several more selective 5-HT2A receptor antagonists are available that exhibit a lower affinity for the H1 receptor. These include M100907 (Volinanserin), Altanserin, and Ritanserin.[1][3][4][5] The choice of alternative will depend on the specific requirements of your experiment, including the desired level of selectivity and the experimental model.
Q4: In which experimental systems is H1 receptor antagonism by this compound most likely to be a problem?
A4: The confounding effects of this compound's H1 receptor activity are most pronounced in studies involving:
-
Inflammation and Immunology: Histamine is a key mediator of inflammatory and allergic responses.
-
Neuroscience: Histaminergic neurons are involved in regulating arousal, sleep, and cognitive functions.[6]
-
Cardiovascular Research: Histamine can influence vascular permeability and smooth muscle contraction.
-
Signal Transduction Studies: Both 5-HT2A and H1 receptors can activate similar downstream signaling pathways, such as the Gq/11 pathway leading to phospholipase C activation.[6][7]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cellular assays.
-
Possible Cause: The observed cellular response may be a composite of both 5-HT2A and H1 receptor blockade. Both receptors can couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[6][7][8][9]
-
Troubleshooting Steps:
-
Run a control with a selective H1 receptor antagonist: Pre-treat your cells with a selective H1 antagonist (e.g., mepyramine, cetirizine) before adding this compound. If the effect of this compound is attenuated, it indicates a contribution from H1 receptor blockade.
-
Use a more selective 5-HT2A antagonist: Repeat the experiment with a more selective 5-HT2A antagonist like M100907. If this compound produces the expected results without the ambiguity, it further suggests that the initial observations with this compound were confounded by H1 activity.
-
Knockdown of the H1 receptor: In cell lines, consider using siRNA or CRISPR-Cas9 to reduce or eliminate H1 receptor expression to isolate the effects of 5-HT2A receptor antagonism by this compound.
-
Issue 2: Ambiguous behavioral effects in animal studies.
-
Possible Cause: Behavioral changes observed after this compound administration could be due to its sedative effects mediated by H1 receptor antagonism, rather than or in addition to its effects on the 5-HT2A receptor. This is particularly relevant in studies on cognition, anxiety, or locomotion.
-
Troubleshooting Steps:
-
Include a control group with a selective H1 antagonist: Administer a selective H1 receptor antagonist that crosses the blood-brain barrier (e.g., pyrilamine) to a separate group of animals to assess the behavioral effects of H1 blockade alone.
-
Administer a selective alpha-1 adrenergic antagonist: Since this compound also has affinity for alpha-1 adrenergic receptors, a control group with an antagonist like prazosin can help dissect out these effects.[10][11]
-
Compare with a more selective 5-HT2A antagonist: Use a compound like M100907, which has a much lower affinity for H1 receptors, to confirm that the observed behavioral phenotype is indeed mediated by 5-HT2A receptor blockade.[1]
-
Data Presentation
Table 1: Comparison of Binding Affinities (Ki in nM) for Selected 5-HT2A Receptor Antagonists
| Compound | 5-HT2A | Histamine H1 | Alpha-1 Adrenergic |
| This compound | ~0.5 - 2.5 | ~2 - 10 | ~10 - 50 |
| M100907 (Volinanserin) | ~0.36 | >1000 | ~100 |
| Altanserin | ~0.3 | ~60 | ~30 |
| Ritanserin | ~0.45 | ~35 | ~97 |
Note: Ki values are approximate and can vary depending on the radioligand, tissue preparation, and experimental conditions. Data compiled from multiple sources.[1][2][3][12][13][14][15]
Experimental Protocols
Protocol 1: In Vitro Control for H1 Receptor Activity
Objective: To differentiate between 5-HT2A and H1 receptor-mediated effects of this compound in a cell-based assay (e.g., calcium imaging).
Methodology:
-
Cell Culture: Plate cells expressing both 5-HT2A and H1 receptors at an appropriate density.
-
Control Groups:
-
Vehicle control
-
This compound alone
-
Selective H1 antagonist (e.g., 1 µM mepyramine) alone
-
Selective H1 antagonist pre-incubation (30 minutes) followed by this compound
-
Selective 5-HT2A antagonist (e.g., 100 nM M100907) alone
-
-
Assay Procedure:
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM).
-
Establish a baseline reading.
-
Add the respective antagonists or vehicle and incubate.
-
Stimulate the cells with a dual agonist (e.g., serotonin and histamine) or a single agonist depending on the experimental question.
-
Record the change in intracellular calcium concentration.
-
-
Data Analysis: Compare the inhibition of the agonist-induced calcium response by this compound in the presence and absence of the selective H1 antagonist. A significant reduction in this compound's inhibitory effect after H1 receptor blockade indicates a contribution from its antihistaminic activity.
Protocol 2: In Vivo Behavioral Control for H1 Receptor Activity
Objective: To determine if the behavioral effects of this compound are due to 5-HT2A or H1 receptor antagonism.
Methodology:
-
Animal Groups:
-
Vehicle control
-
This compound (e.g., 1-5 mg/kg, i.p.)
-
Selective H1 antagonist with CNS penetration (e.g., pyrilamine, 5-10 mg/kg, i.p.)
-
Selective 5-HT2A antagonist (e.g., M100907, 0.1-1 mg/kg, i.p.)
-
-
Procedure:
-
Administer the compounds to the respective groups of animals.
-
After an appropriate pre-treatment time, conduct the behavioral test (e.g., open field test for locomotion, elevated plus maze for anxiety).
-
-
Data Analysis: Compare the behavioral outcomes across the different groups. If the effects of this compound are similar to those of the selective H1 antagonist, it suggests a significant contribution from H1 receptor blockade. If the effects are more closely mirrored by the selective 5-HT2A antagonist, it points towards a 5-HT2A-mediated mechanism.
Mandatory Visualizations
Caption: Signaling pathways of 5-HT2A and H1 receptors, both antagonized by this compound.
References
- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]this compound labels serotonin 5-HT2 and alpha 1-adrenergic receptors in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ritanserin - Wikipedia [en.wikipedia.org]
- 4. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altanserin - Wikipedia [en.wikipedia.org]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. SMPDB [smpdb.ca]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and alpha 1-adrenergic antagonism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 14. MDL 100907 | 5-HT2A receptor antagonist | Hello Bio [hellobio.com]
- 15. researchgate.net [researchgate.net]
Ketanserin Stability in Solution: A Technical Guide for Long-Term Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of ketanserin in solutions used for long-term experiments. Below, you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound solutions?
A1: The choice of solvent depends on the intended application (e.g., in vitro stock solution vs. in vivo formulation).
-
Stock Solutions: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions of this compound.[1][2] It is recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[2] For maximum solubility in aqueous buffers, this compound tartrate should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.[3]
-
Aqueous Solutions: this compound tartrate is sparingly soluble in aqueous buffers.[3] It is soluble in water at concentrations up to 10 mM (5.45 mg/mL). However, for experimental use, it is highly recommended to prepare fresh aqueous working solutions daily and not to store them for more than one day.[3][4]
-
In Vivo Formulations: For animal studies, specific formulations are required. A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] When preparing, solvents should be added sequentially, and sonication can be used to aid dissolution.[1][2]
Q2: How should I store this compound solutions to ensure long-term stability?
A2: Proper storage is critical to prevent degradation. Storage conditions differ for the solid compound versus prepared solutions.
-
Solid Form: As a powder, this compound tartrate is stable for at least three years when stored at -20°C.[1][2] It can also be stored at room temperature.
-
Stock Solutions (in DMSO): For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store at -80°C for up to one year or at -20°C for up to one month.[1][2][4]
Q3: How stable is this compound in aqueous working solutions for cell culture or in vivo studies?
A3: Aqueous working solutions are significantly less stable than stock solutions in DMSO. It is strongly recommended to prepare these solutions fresh from a stock solution on the day of use.[4] Storing aqueous solutions for more than 24 hours is not advised due to the potential for degradation and precipitation.[3]
Q4: What are the known incompatibilities and degradation pathways for this compound?
A4: this compound's stability can be compromised by certain chemical conditions. Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as they may promote degradation.[5] The primary metabolite of this compound is this compound-ol, formed by the reduction of the ketone group.[6][7] While this is a metabolic process in vivo, the chemical stability of the parent compound in solution is paramount for reproducible experimental results.
Q5: How can I verify the stability of my this compound solution during a long-term experiment?
A5: To confirm the concentration and integrity of this compound over time, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[8][9] An HPLC method can separate the parent this compound from any potential degradation products, allowing for accurate quantification of the active compound.[8] For this compound analysis, methods using a C18 column with UV or fluorescence detection have been established.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness observed in the solution. | 1. Exceeded solubility limit.2. Solution was not prepared correctly.3. Use of DMSO that has absorbed moisture.4. Degradation in an aqueous buffer. | 1. Review the solubility data (Table 1).2. Use sonication or gentle heating to aid dissolution.[1] For in vivo formulations, add solvents sequentially.[2]3. Use fresh, anhydrous DMSO.[2]4. Prepare fresh aqueous solutions daily.[3][4] |
| Inconsistent or diminishing effects of this compound in a multi-day experiment. | 1. Degradation of the working solution.2. Repeated freeze-thaw cycles of the stock solution. | 1. Prepare fresh working solutions from a stock solution immediately before each experiment.[4]2. Aliquot stock solutions into single-use volumes upon initial preparation to avoid freeze-thaw damage.[2] |
Data and Experimental Protocols
Quantitative Data Summary
The following tables summarize the solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Reference(s) |
|---|---|---|
| DMSO | 2 mg/mL - 52 mg/mL | [1][2][3] |
| Water | 5.45 mg/mL (10 mM) | |
| 0.1 M HCl | 6 mg/mL | |
| Ethanol | 3 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL | [1] |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL |[3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
|---|---|---|---|
| Solid (Powder) | -20°C | ≥ 3 years | [1][2][3] |
| Stock Solution (in DMSO) | -80°C | 6 months - 1 year | [1][2][4][5] |
| Stock Solution (in DMSO) | -20°C | 1 month | [2][4][5] |
| Aqueous Working Solution | Room Temperature or 4°C | < 24 hours (prepare fresh) |[3][4] |
Experimental Protocol: Stability-Indicating HPLC Method Guideline
This protocol provides a general framework for developing a stability-indicating HPLC method to assess this compound stability. Specific parameters may require optimization.
-
Objective: To quantify the concentration of this compound and separate it from potential degradation products over time under various storage conditions.
-
Materials & Equipment:
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01M Potassium Phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).[12][13]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 30°C[12]
-
Detection: UV detection at 244 nm[3] or Fluorescence detection with excitation at 332 nm and emission at 410 nm for higher sensitivity.[11]
-
Injection Volume: 10-20 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or mobile phase). Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Prepare the this compound solution to be tested in the desired experimental buffer or vehicle at the target concentration.
-
Time Point Zero (T0): Immediately after preparation, analyze the solution via HPLC to determine the initial concentration.
-
Storage: Store aliquots of the solution under the desired long-term experimental conditions (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).
-
Subsequent Time Points (T1, T2, etc.): At scheduled intervals (e.g., 1, 3, 7, 14 days), remove an aliquot from storage and analyze it by HPLC.
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining relative to the T0 concentration. A stable solution should typically retain >90-95% of the initial concentration.
-
-
-
Forced Degradation (for method validation):
-
To ensure the method is truly "stability-indicating," expose this compound to stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[13] The HPLC method must be able to resolve the intact this compound peak from all degradation peaks.
-
Visualizations
Experimental and Signaling Pathways
Caption: Workflow for assessing the stability of a this compound solution.
Caption: Simplified signaling pathway of this compound's antagonist action.
References
- 1. This compound | 5-HT Receptor | Autophagy | Potassium Channel | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pharmacokinetic approach to equilibrium between this compound and this compound-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excretion and biotransformation of this compound after oral and intravenous administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Ketanserin-Induced QT Interval Prolongation in Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the QT interval prolongation effect of Ketanserin in study design. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on the QT interval?
A1: this compound has been shown to prolong the corrected QT interval (QTc). In hypertensive patients, single 40 mg doses of this compound extended the QTc by a maximum of 35 ms within 2 hours.[1][2] During chronic administration of 20 mg and 40 mg twice daily, the QTc was further prolonged by 46 ms and 45 ms, respectively.[1][2] High doses, averaging 167 mg/day, have resulted in a QTc increase of 40 ms, with some individuals experiencing prolongations up to 80 ms.[1][2] Although one study noted that while this compound prolonged the QTc in about a third of patients, it did not lead to arrhythmias.[3]
Q2: What is the primary mechanism behind this compound-induced QT prolongation?
A2: The primary mechanism is the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiac myocytes.[4][5][6] This current is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by this compound delays this repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).[4][5][7]
Q3: What are the regulatory guidelines I should be aware of when designing a study with this compound?
A3: The most critical guidelines are the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) E14 ("The Clinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential for Non-Antiarrhythmic Drugs") and S7B ("The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals").[8][9][10] These documents provide a framework for both nonclinical and clinical assessment of a drug's effect on QT intervals. A key regulatory concern is a drug that prolongs the mean QT/QTc interval by around 5 ms or more, with an upper bound of the 95% confidence interval not exceeding 10 ms.[11]
Q4: What are the essential components of a clinical study designed to assess this compound's QT liability?
A4: A "Thorough QT/QTc Study" is the standard approach.[8][11] Key components include:
-
A clear definition of the study population: This can include healthy volunteers or the target patient population.
-
Inclusion of a placebo control and a positive control: A positive control is a drug with a known QT-prolonging effect, used to validate the study's sensitivity.[12]
-
Rigorous ECG monitoring: This involves standardized ECG acquisition and centralized analysis.
-
Concentration-QTc (C-QTc) modeling: This is now considered the primary analysis to evaluate the relationship between drug concentration and QTc changes and can reduce sample size requirements.[8][13]
-
Assessment at therapeutic and supratherapeutic concentrations: This helps to understand the dose-response relationship.
Troubleshooting Guides
Problem 1: How to design a preclinical study to evaluate this compound's QT prolongation risk?
This guide outlines a step-by-step approach for a comprehensive nonclinical risk assessment.
Solution Workflow:
Caption: Preclinical workflow for assessing QT prolongation risk.
Detailed Steps:
-
In Vitro hERG Assay:
-
Objective: To determine the concentration at which this compound inhibits the hERG potassium channel by 50% (IC50).[7]
-
Methodology: Utilize automated patch-clamp systems with cells stably expressing the hERG channel (e.g., HEK 293 cells).
-
Data Analysis: Generate a concentration-response curve to calculate the IC50 value. A lower IC50 indicates higher potency for hERG blockade.
-
-
In Vitro Human Cardiomyocyte Assay:
-
Objective: To assess the effect of this compound on the action potential duration (APD) and field potential duration (FPD) in a more physiologically relevant system.[14]
-
Methodology: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on a multi-electrode array (MEA) platform.
-
Data Analysis: Measure changes in APD and FPD across a range of this compound concentrations. This assay provides insight into the integrated effects on multiple ion channels.[14]
-
-
In Silico Modeling (Optional but Recommended):
-
Objective: To computationally model the proarrhythmic risk based on in vitro ion channel data.
-
Methodology: Employ models from the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, which integrate data on multiple cardiac ion channels to predict proarrhythmic risk more accurately than hERG data alone.[15]
-
-
In Vivo Animal Studies:
-
Objective: To evaluate the effect of this compound on the QT interval in a whole-animal model.
-
Methodology: Use conscious, telemetered non-rodent species such as beagle dogs or cynomolgus monkeys, as they have cardiac electrophysiology more similar to humans.[16][17] Administer this compound at various doses, including those that achieve plasma concentrations relevant to and exceeding the expected human therapeutic levels.
-
Data Analysis: Continuously monitor ECGs and analyze the relationship between this compound plasma concentration and QTc interval changes.
-
Problem 2: How to mitigate the risk of Torsades de Pointes (TdP) in a clinical trial involving this compound?
This guide provides strategies to minimize the risk of serious arrhythmias during a clinical study.
Solution Workflow:
Caption: Clinical trial risk mitigation strategy for QT prolongation.
Detailed Steps:
-
Implement Strict Exclusion Criteria:
-
Exclude individuals with a history of congenital long QT syndrome, a baseline QTc interval > 450 ms (for males) or > 460 ms (for females), or a family history of sudden cardiac death.[18]
-
Exclude patients with significant cardiac disease, electrolyte abnormalities (hypokalemia, hypomagnesemia), or renal or hepatic impairment that could alter drug metabolism and excretion.
-
-
Conduct Intensive ECG Monitoring:
-
Obtain a baseline 12-lead ECG and perform frequent on-treatment ECGs, especially at the time of expected peak plasma concentration (Tmax) of this compound.
-
For high-risk studies, consider continuous Holter monitoring for the first 24-48 hours after the initial dose.
-
-
Manage Electrolyte Levels:
-
Monitor serum potassium and magnesium levels throughout the study and maintain them in the high-normal range. Correct any imbalances before and during drug administration.
-
-
Avoid Concomitant QT-Prolonging Drugs:
-
Prohibit the use of other medications known to prolong the QT interval. Provide a comprehensive list of prohibited medications to investigators and participants.
-
-
Employ Careful Dose Escalation:
-
In first-in-human studies, use a cautious dose-escalation scheme with thorough ECG evaluation at each dose level before proceeding to the next.
-
-
Establish Clear Stopping Rules:
-
Define clear criteria for study drug discontinuation, such as a QTc prolongation exceeding 500 ms or an increase from baseline of more than 60 ms.
-
Data Presentation
Table 1: Summary of this compound's Effect on QTc Interval in Hypertensive Patients
| Dosage Regimen | Number of Patients (n) | Maximal Mean QTc Increase (ms) | Time to Maximal Increase | Reference |
| Single Dose (40 mg) | 6 | 35 | 2 hours | [1][2] |
| Chronic Dosing (20 mg b.d.) | Not specified | 46 | Not specified | [1][2] |
| Chronic Dosing (40 mg b.d.) | Not specified | 45 | Not specified | [1][2] |
| Chronic Dosing (mean 73 mg/day) | 26 | Not specified | 7 weeks | [1] |
| High Dose (mean 167 mg/day) | 9 | 40 | Not specified | [1][2] |
Table 2: Preclinical Models for Assessing QT Prolongation
| Model | Type | Key Advantages | Key Disadvantages | Reference |
| hERG Patch Clamp | In Vitro | High-throughput, directly measures channel block. | Does not account for effects on other ion channels. | [7][19] |
| hiPSC-CMs on MEA | In Vitro | Uses human cells, integrates effects of multiple ion channels. | Can have immature phenotype compared to adult cardiomyocytes. | [14] |
| Conscious Dog | In Vivo | Good concordance with human QT data. | Species differences in drug metabolism can exist. | [16] |
| Conscious Monkey | In Vivo | Phylogenetically closer to humans. | Ethical considerations and higher cost. | [17] |
Experimental Protocols
Protocol 1: In Vitro hERG Inhibition Assay using Automated Patch Clamp
-
Cell Culture: Maintain HEK 293 cells stably expressing the hERG channel in appropriate culture medium at 37°C and 5% CO2.
-
Cell Preparation: On the day of the experiment, detach cells and prepare a single-cell suspension.
-
Compound Preparation: Prepare a dilution series of this compound in the appropriate vehicle. The final concentration range should bracket the expected therapeutic and supratherapeutic plasma concentrations.
-
Automated Patch Clamp:
-
Load the cell suspension and compound plate into the automated patch-clamp system.
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit hERG currents (e.g., a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to measure the tail current).
-
Apply the vehicle control followed by increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Normalize the data to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo QT Assessment in Conscious Telemetered Dogs
-
Animal Preparation: Surgically implant telemetry transmitters in male beagle dogs to allow for continuous ECG and heart rate recording. Allow for a sufficient recovery period.
-
Acclimatization: Acclimatize the animals to the study environment and dosing procedures.
-
Study Design: Use a crossover design where each dog receives the vehicle and multiple doses of this compound, with an adequate washout period between treatments.
-
Dosing and Data Collection:
-
Administer this compound or vehicle orally.
-
Collect continuous ECG data from baseline (pre-dose) up to at least 24 hours post-dose.
-
Collect blood samples at predefined time points for pharmacokinetic analysis to determine plasma concentrations of this compound.
-
-
Data Analysis:
-
Extract and analyze the ECG data to determine the QT interval.
-
Correct the QT interval for heart rate using an appropriate correction formula (e.g., Van de Water's or an individual-specific correction).
-
Correlate the change in QTc from baseline with the time-matched plasma concentrations of this compound to perform concentration-QTc analysis.
-
References
- 1. Prolongation of the QT interval by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolongation of the QT interval by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incidence and clinical relevance of QT prolongation caused by the new selective serotonin antagonist this compound. Multicenter this compound Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT2 antagonist this compound is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic and Molecular Aspects of Drug-Induced QT Interval Prolongation [mdpi.com]
- 7. Use of in vitro methods to predict QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA's insights: implementing new strategies for evaluating drug-induced QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E14 Clinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential for Non-Antiarrhythmic Drugs | FDA [fda.gov]
- 10. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. QT prolongation assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Eurofins Pre-Clinical Cardiac Safety Screening for Proarrythmia [healthtech.com]
- 16. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
- 17. QT PRODACT: in vivo QT assay with a conscious monkey for assessment of the potential for drug-induced QT interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting Ketanserin efficacy in blocking 5-HT2A receptors
Welcome to the technical support center for Ketanserin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound as a 5-HT2A receptor antagonist in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
General
-
Q1: What is the primary mechanism of action for this compound?
-
Q2: Does this compound have off-target effects?
-
A2: Yes, this compound is known to have off-target effects. It also acts as an antagonist at alpha-1 adrenergic receptors, which contributes to its vasodilatory and antihypertensive properties.[1] Additionally, it can block hERG potassium channels.[2][3] Researchers should be aware of these off-target activities as they can influence experimental outcomes.[4]
-
-
Q3: What is the downstream signaling pathway of the 5-HT2A receptor that this compound blocks?
-
A3: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq signal transduction pathway.[5][6] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5][7] This, in turn, stimulates protein kinase C (PKC) and leads to an increase in intracellular calcium (Ca2+).[5][6]
-
Experimental Design & Protocols
-
Q4: I am not seeing the expected antagonist effect of this compound in my in vitro assay. What could be the reason?
-
A4: Several factors could contribute to a lack of efficacy.
-
Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for 5-HT2A receptor binding is in the nanomolar range, but higher concentrations may be needed depending on the assay and agonist concentration.
-
Solubility: this compound tartrate has limited solubility in aqueous buffers.[8] It is recommended to first dissolve it in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.[8] Poor solubility can lead to a lower effective concentration.
-
Stability: Prepare fresh solutions for your experiments. While stock solutions in DMSO can be stored at -20°C for extended periods, aqueous solutions are not recommended for storage for more than a day.[8]
-
pH of the medium: The binding of antagonists to GPCRs can be pH-sensitive. Ensure your experimental buffer is at a physiological pH.
-
Presence of other substances: Components in your cell culture medium or assay buffer could potentially interfere with this compound's binding.
-
-
-
Q5: My in vivo experiment with this compound is not showing the expected behavioral or physiological changes. What should I check?
-
A5: For in vivo studies, consider the following:
-
Dosage: The effective dose of this compound can vary significantly depending on the animal model and the specific effect being measured. Doses ranging from 0.1 mg/kg to 10 mg/kg have been used in rodents.[9][10][11] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Route of administration: The route of administration (e.g., intraperitoneal, intravenous) will affect the pharmacokinetics of this compound. Ensure the chosen route is appropriate for your experimental question.
-
Metabolism and half-life: Consider the metabolic rate and half-life of this compound in your animal model to ensure that sufficient concentrations are present at the time of measurement.
-
Off-target effects: At higher doses, the alpha-1 adrenergic blocking effects of this compound may become more prominent and could confound the interpretation of results related to 5-HT2A receptor antagonism.[11][12]
-
-
-
Q6: How should I prepare and store this compound solutions?
-
A6: For this compound tartrate, it is recommended to prepare a stock solution in an organic solvent such as DMSO or dimethylformamide, where its solubility is approximately 25 mg/ml.[8] These stock solutions can be stored at -20°C for up to 3 months or at -80°C for up to a year.[13][14] For aqueous solutions, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[8] It is advised not to store aqueous solutions for more than one day.[8]
-
Data Interpretation
-
Q7: I observe a partial or weak antagonist effect. How do I interpret this?
-
A7: A partial effect could be due to several reasons:
-
Suboptimal concentration: The concentration of this compound may be insufficient to fully block the 5-HT2A receptors, especially if a high concentration of agonist is used.
-
Receptor reserve: The tissue or cell type you are using may have a receptor reserve for the agonist, meaning that a maximal response can be achieved even when a fraction of the receptors are occupied by the antagonist.
-
Functional selectivity: Ligands can differentially activate downstream signaling pathways. While this compound is primarily known as a Gq pathway antagonist, the specific downstream readout of your assay might be influenced by other signaling cascades.[15]
-
-
-
Q8: Could chronic administration of this compound affect 5-HT2A receptor expression?
-
A8: Yes, some studies have shown that chronic administration of this compound can lead to a down-regulation of 5-HT2A receptors.[9] This is an important consideration for the design and interpretation of long-term studies.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Binding Affinities (Ki) of this compound at Serotonin Receptors
| Receptor Subtype | Ki (nM) | Species/System | Reference |
| 5-HT2A | 1.49 | Human | [14] |
| 5-HT2C | 59 | Human | [14] |
| 5-HT2B | 740 | Human | [14] |
Table 2: Functional Antagonist Potencies (IC50/EC50) of this compound
| Assay/Effect | IC50/EC50 | System | Reference |
| hERG current blockade | IC50 = 0.11 µM | HEK 293 cells | [2][3] |
| Inhibition of platelet aggregation | IC50 = 240 nM | Platelets | [2] |
| Inhibition of Ito current | EC50 = 8.3 µM | Rat ventricular myocytes | [13][16] |
| Inhibition of sustained current (ISus) | EC50 = 11.2 µM | Rat ventricular myocytes | [13][16] |
Experimental Protocols & Visualizations
5-HT2A Receptor Signaling Pathway Blocked by this compound
The following diagram illustrates the canonical signaling pathway of the 5-HT2A receptor and the point of inhibition by this compound.
Caption: this compound blocks serotonin-induced 5-HT2A receptor signaling.
General Experimental Workflow for In Vitro Antagonism Assay
This workflow outlines the key steps for assessing the antagonist activity of this compound in a cell-based assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The 5-HT2 antagonist this compound is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. 5-HT2A_receptor [bionity.com]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of a new serotonin antagonist, this compound, in experimental and clinical hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound Tartrate [sigmaaldrich.com]
- 15. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to Ketanserin and Risperidone as 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ketanserin and risperidone, two prominent antagonists of the 5-hydroxytryptamine 2A (5-HT2A) receptor. The following sections detail their binding affinities, functional potencies, and the experimental methodologies used to determine these characteristics, supported by quantitative data and visual diagrams of key biological and experimental processes.
Introduction
Both this compound and risperidone are widely recognized for their high affinity for the 5-HT2A receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including neuropsychiatric disorders. While this compound is often utilized as a selective pharmacological tool in research, risperidone is an atypical antipsychotic medication with a more complex receptor binding profile. This guide aims to delineate the similarities and differences between these two compounds to aid researchers in selecting the appropriate tool for their studies and to provide a comprehensive reference for drug development professionals.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and risperidone for the human 5-HT2A receptor and other relevant receptors. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
Table 1: 5-HT2A Receptor Binding Affinity and Functional Potency
| Compound | 5-HT2A Ki (nM) | 5-HT2A IC50 (nM) | Reference(s) |
| This compound | 0.35 - 1.6 | 0.75 - 5.7 | |
| Risperidone | 0.16 - 0.6 | 0.5 |
Table 2: Off-Target Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Risperidone | Reference(s) |
| Dopamine D2 | ~100 - 300 | 3.13 - 3.2 | |
| Alpha-1 Adrenergic | ~1 - 10 | 0.8 - 5 | |
| Alpha-2 Adrenergic | ~100 | 7.54 - 16 | |
| Histamine H1 | ~1 - 20 | 2.23 - 20 | |
| 5-HT2C | ~50 | 50 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists and the methods used to characterize them, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for in vitro antagonist characterization.
Caption: 5-HT2A receptor signaling cascade.
Caption: In vitro antagonist characterization workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and risperidone for the 5-HT2A receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled this compound.
-
Test compounds: this compound and risperidone at various concentrations.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]this compound (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound (this compound or risperidone). For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled this compound.
-
Equilibration: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of this compound and risperidone in blocking 5-HT2A receptor-mediated calcium release.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
5-HT2A receptor agonist (e.g., serotonin).
-
Test compounds: this compound and risperidone at various concentrations.
-
A fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C, allowing the dye to enter the cells.
-
Antagonist Incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the antagonist (this compound or risperidone) for a defined period.
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject the 5-HT2A agonist into each well while continuously measuring the fluorescence intensity. The activation of the 5-HT2A receptor will lead to an increase in intracellular calcium, resulting in an increase in fluorescence.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value.
In Vivo Models: Cocaine-Induced Hyperthermia in Rats
Objective: To assess the in vivo efficacy of this compound and risperidone in blocking 5-HT2A receptor-mediated physiological responses.
Materials:
-
Male Sprague-Dawley rats.
-
Cocaine hydrochloride.
-
This compound and risperidone.
-
Saline solution.
-
Rectal thermometer.
Procedure:
-
Acclimation: Acclimate the rats to the experimental environment and handling procedures.
-
Drug Administration: Administer either saline (control), this compound (e.g., 5 mg/kg, i.p.), or risperidone (e.g., 0.5 mg/kg, i.p.) to different groups of rats.
-
Cocaine Challenge: After a set pretreatment time (e.g., 30 minutes), administer cocaine (e.g., 30 mg/kg, i.p.) to all rats.
-
Temperature Measurement: Measure the rectal temperature of each rat at regular intervals (e.g., every 30 minutes) for several hours post-cocaine administration.
-
Data Analysis: Compare the changes in body temperature over time between the different treatment groups. A significant attenuation of the cocaine-induced hyperthermia in the this compound or risperidone groups compared to the saline group indicates in vivo 5-HT2A receptor antagonism.
Conclusion
This guide provides a comparative overview of this compound and risperidone as 5-HT2A receptor antagonists. While both compounds exhibit high affinity for the 5-HT2A receptor, risperidone demonstrates a more complex pharmacological profile with high affinity for other receptors, notably the dopamine D2 receptor. This makes this compound a more selective tool for specifically investigating the role of the 5-HT2A receptor in experimental settings. The choice between these two compounds should be guided by the specific research question and the desired level of receptor selectivity. The provided experimental protocols offer a foundation for the in vitro and in vivo characterization of these and other 5-HT2A receptor antagonists.
Ketanserin vs. Cyproheptadine: A Comparative Analysis of Receptor Selectivity and Potency
In the landscape of pharmacological research, particularly within the realm of serotonin and histamine receptor antagonism, ketanserin and cyproheptadine represent two cornerstone molecules. While both are recognized for their potent antagonist effects, their distinct profiles of receptor selectivity and potency dictate their utility in experimental and clinical settings. This guide provides a detailed comparison of this compound and cyproheptadine, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection of the appropriate pharmacological tool.
Overview of this compound and Cyproheptadine
This compound is a quinazoline derivative, first synthesized by Janssen Pharmaceutica in 1980.[1] It is renowned as a selective antagonist of the serotonin 5-HT2A receptor and is also a potent antagonist at α1-adrenergic and histamine H1 receptors.[2][3] Its discovery was a significant step in the classification and study of serotonin receptors.[4]
Cyproheptadine , a first-generation antihistamine, possesses a broader pharmacological profile. It is a potent antagonist of histamine H1 receptors and also exhibits significant antagonism at serotonin 5-HT2A and 5-HT2C receptors.[3][5] Additionally, it has anticholinergic and antidopaminergic activities at higher concentrations.[6]
Comparative Receptor Binding Affinity
The selectivity and potency of this compound and cyproheptadine are best understood by examining their binding affinities (Ki) for various receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity.
| Receptor | This compound (Ki in nM) | Cyproheptadine (Ki in nM) | References |
| Serotonin 5-HT2A | 0.82 - 3.5 | 0.28 - 3.0 | [3][7][8][9] |
| Serotonin 5-HT2C | Moderate Affinity | 1.6 - 8.71 (pKi) | [2][3][10] |
| Histamine H1 | 10 | High Affinity | [2][8] |
| α1A-Adrenergic | High Affinity | Moderate Affinity | [2][3] |
| α1B-Adrenergic | High Affinity | --- | [2] |
| α1D-Adrenergic | High Affinity | --- | [2] |
| Dopamine D2 | --- | 55 - 112 | [3] |
Key Observations:
-
Both this compound and cyproheptadine exhibit high, nanomolar affinity for the 5-HT2A receptor.
-
This compound is notable for its high affinity for α1-adrenergic receptors, a characteristic less pronounced in cyproheptadine.
-
Cyproheptadine demonstrates very high affinity for the histamine H1 receptor, consistent with its classification as an antihistamine. It also shows significant affinity for the 5-HT2C receptor.
Functional Potency
Functional assays, which measure the concentration of a drug required to inhibit a specific cellular response by 50% (IC50), provide insights into the pharmacological potency of these antagonists.
| Assay | This compound (IC50 in µM) | Cyproheptadine (IC50 in µM) | References |
| Inhibition of 5-HT-induced platelet aggregation | 2.84 | 2.21 | [11][12] |
| Inhibition of 5-HT amplification of ADP-induced platelet aggregation | 0.07 | --- | [11][12] |
Key Observations:
-
In functional assays related to 5-HT2A receptor-mediated platelet aggregation, both drugs show comparable potency in the low micromolar range when inhibiting aggregation induced by a combination of epinephrine and 5-HT.[11][12]
-
This compound is particularly potent in inhibiting the amplification of ADP-induced platelet aggregation by 5-HT, with an IC50 in the nanomolar range.[11][12]
Signaling Pathways
The antagonist effects of this compound and cyproheptadine are mediated through their interaction with G protein-coupled receptors (GPCRs), which trigger intracellular signaling cascades.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor primarily couples to the Gαq signal transduction pathway.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]
Caption: 5-HT2A Receptor Signaling Pathway Antagonism.
Histamine H1 Receptor Signaling
The histamine H1 receptor also couples to the Gαq protein.[10] Its activation initiates a similar signaling cascade to the 5-HT2A receptor, involving the activation of phospholipase C and the subsequent production of IP3 and DAG, leading to calcium mobilization and PKC activation.[13]
Caption: Histamine H1 Receptor Signaling Pathway Antagonism.
Experimental Protocols
The determination of binding affinities and functional potencies for this compound and cyproheptadine relies on standardized in vitro assays.
Radioligand Receptor Binding Assay
This assay measures the affinity of a drug for a specific receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the Ki of this compound and cyproheptadine for the 5-HT2A and H1 receptors.
Materials:
-
Cell membranes expressing the human 5-HT2A or H1 receptor.[6][14]
-
Radioligand: [3H]this compound for 5-HT2A receptors or [3H]pyrilamine for H1 receptors.[11][15]
-
Test compounds: this compound and cyproheptadine at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or cyproheptadine).[16] For determining non-specific binding, a high concentration of an unlabeled ligand is used.
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[16]
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[16]
-
Quantification: Dry the filter plates and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.[16]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound and cyproheptadine, while both potent antagonists at the 5-HT2A receptor, exhibit distinct selectivity profiles. This compound's high affinity for α1-adrenergic receptors makes it a valuable tool for studying the interplay between serotonergic and adrenergic systems. In contrast, cyproheptadine's prominent antihistaminic activity, coupled with its 5-HT2A/2C antagonism, renders it suitable for applications where broader antagonism is required. The choice between these two compounds should be guided by the specific research question and the desired receptor interaction profile. Understanding their respective potencies and off-target activities, as outlined in this guide, is crucial for the accurate interpretation of experimental results.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 6. 5-HT2A receptor binding assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the serotonin antagonists, cyproheptadine, this compound and mianserin, on cyclic flow reductions in stenosed canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Differentiating the Effects of Ketanserin and Prazosin on Alpha-1 Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ketanserin and Prazosin, two pharmacological agents that exhibit antagonist activity at alpha-1 adrenergic receptors. While both drugs impact this receptor system, their selectivity, potency, and overall pharmacological profiles differ significantly. This document aims to objectively present experimental data to help researchers differentiate their effects and select the appropriate tool for their studies.
Introduction to Alpha-1 Adrenergic Receptors and the Antagonists
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system.[1] Upon activation by endogenous catecholamines like norepinephrine and epinephrine, they primarily couple to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental in mediating various physiological processes, most notably smooth muscle contraction, leading to effects such as vasoconstriction and an increase in blood pressure.[1]
Prazosin is a quinazoline derivative widely recognized as a potent and selective antagonist of alpha-1 adrenergic receptors.[2][3][4] Its high affinity for all alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) has established it as a benchmark antagonist in research and a therapeutic agent for conditions like hypertension and benign prostatic hyperplasia.[5][6]
This compound , on the other hand, is primarily classified as a serotonin 5-HT2A receptor antagonist.[7][8] However, it also exhibits significant binding affinity for alpha-1 adrenergic receptors, contributing to its pharmacological effects, including its antihypertensive action.[9][10][11] The dual activity of this compound makes it a more complex pharmacological tool compared to the highly selective Prazosin.
Comparative Analysis of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter for understanding its potency and potential for off-target effects. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (Ki values) of this compound and Prazosin for alpha-1 adrenergic receptors as reported in various experimental studies.
| Compound | Receptor Subtype(s) | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | α1 | Porcine Aorta | [3H]prazosin | 8.3 | [9] |
| α1 | Human Brain Cortex | [3H]this compound | ~1.5-1.8 (for both 5-HT2 and α1) | [10] | |
| α1 | Pig Brain Frontal Cortex | [3H]this compound | Not specified | [11] | |
| α1A (rat) | Rat Forebrain Homogenate | Not specified | 10 | [12] | |
| Prazosin | α1A (rat) | Rat Submaxillary Gland | [3H]prazosin | 1.05 | [13] |
| α1 (general) | Not specified | Not specified | pKi = 8.98 | [13] | |
| α1A, α1B, α1D (human) | Stably expressing cell lines | [3H]prazosin | KD: 0.32, 0.83, 0.90 | [14] |
Signaling Pathways and Points of Antagonism
The following diagram illustrates the canonical signaling pathway of alpha-1 adrenergic receptors and the points at which this compound and Prazosin exert their inhibitory effects.
Caption: Alpha-1 adrenergic receptor signaling pathway and antagonist intervention points.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of pharmacological agents. Below are methodologies for key experiments used to differentiate the effects of this compound and Prazosin.
Radioligand Binding Assay (Competition)
Radioligand binding assays are the gold standard for determining the binding affinity of a ligand for a receptor.[15] A competition binding assay is used to determine the affinity of an unlabeled compound (e.g., this compound or Prazosin) by measuring its ability to displace a labeled ligand with known affinity from the receptor.
Objective: To determine the inhibition constant (Ki) of this compound and Prazosin for alpha-1 adrenergic receptors.
Materials:
-
Tissue/Cell Membranes: Preparations from tissues or cells endogenously expressing or transfected with alpha-1 adrenergic receptors (e.g., rat brain cortex, porcine aorta, or HEK293 cells expressing specific alpha-1 subtypes).[9][10][14]
-
Radioligand: A high-affinity radiolabeled ligand for alpha-1 adrenergic receptors, typically [3H]prazosin.[9][16][17][18]
-
Competitors: Unlabeled this compound and Prazosin at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail and Counter.
-
Glass Fiber Filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes, add a fixed concentration of the radioligand ([3H]prazosin) and the membrane preparation.
-
Competition: Add increasing concentrations of the unlabeled competitor (this compound or Prazosin) to the tubes. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like phentolamine).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competition radioligand binding assay.
Functional Assay: Inositol Phosphate (IP) Accumulation
Functional assays measure the physiological response to receptor activation or inhibition. Since alpha-1 adrenergic receptors are Gq-coupled, their activation leads to the production of inositol phosphates. Measuring the accumulation of IP in the presence of an agonist and antagonist can determine the functional potency of the antagonist.[19][20][21][22][23]
Objective: To determine the functional antagonist potency (IC50) of this compound and Prazosin by measuring their ability to inhibit agonist-induced inositol phosphate accumulation.
Materials:
-
Cell Line: A cell line expressing the alpha-1 adrenergic receptor of interest (e.g., CHO or HEK293 cells).
-
[3H]myo-inositol.
-
Agonist: A selective alpha-1 adrenergic agonist (e.g., phenylephrine or norepinephrine).
-
Antagonists: this compound and Prazosin.
-
Lithium Chloride (LiCl): To inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates.
-
Dowex Anion-Exchange Resin.
-
Scintillation Counter.
Procedure:
-
Cell Culture and Labeling: Culture the cells and label them overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with LiCl and the desired concentration of the antagonist (this compound or Prazosin) for a set period.
-
Agonist Stimulation: Add the alpha-1 adrenergic agonist to stimulate the cells for a specific time (e.g., 30-60 minutes).
-
Extraction of Inositol Phosphates: Terminate the stimulation and lyse the cells. Extract the soluble inositol phosphates.
-
Separation: Apply the cell extracts to Dowex anion-exchange columns to separate the inositol phosphates from free inositol and other molecules.
-
Elution and Quantification: Elute the total inositol phosphates from the column and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphate accumulation against the concentration of the antagonist in the presence of a fixed concentration of the agonist. Determine the IC50 value from the resulting dose-response curve.
Functional Differentiation in a Physiological Context
While binding assays provide information on receptor affinity, functional assays in physiological systems are crucial for understanding the integrated effects of these drugs.
Prazosin 's high selectivity for alpha-1 receptors means its physiological effects, such as a decrease in blood pressure, are primarily attributed to the blockade of these receptors.[3][4] This leads to vasodilation of both arteries and veins.[3]
This compound 's effects are more complex due to its dual antagonism. Its antihypertensive effect is a result of both alpha-1 adrenergic and 5-HT2A serotonergic receptor blockade.[24] Studies have shown that at equipotent hypotensive doses, the degree of alpha-1 blockade by this compound is significantly lower than that of Prazosin, suggesting a substantial contribution from its 5-HT2A antagonist activity to its overall effect.[8] Furthermore, unlike Prazosin, this compound often does not cause a reflex tachycardia, which may be related to its serotonergic effects.[25]
Conclusion
Prazosin and this compound, while both acting as antagonists at alpha-1 adrenergic receptors, present distinct pharmacological profiles. Prazosin is a highly selective and potent alpha-1 antagonist, making it an ideal tool for studies specifically investigating the role of this receptor. This compound, with its dual alpha-1 and 5-HT2A antagonism, offers a different profile. The choice between these two compounds should be guided by the specific research question, with careful consideration of their differing selectivity and the potential for confounding effects from this compound's action on the serotonergic system. The experimental protocols outlined in this guide provide a framework for researchers to further characterize and differentiate the effects of these and other compounds acting on alpha-1 adrenergic receptors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. droracle.ai [droracle.ai]
- 3. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 7. This compound and alpha 1-adrenergic antagonism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-adrenergic blockade makes minimal contribution to this compound's hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound blocks alpha 1-adrenoceptors of porcine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]this compound labels serotonin 5-HT2 and alpha 1-adrenergic receptors in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]this compound labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes [pubmed.ncbi.nlm.nih.gov]
- 12. [<sup>3</sup>H]this compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. prazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. mdpi.com [mdpi.com]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the pharmacological profiles of adrenergic drugs (including BRL-agonists) at [3H]prazosin and [3H]CGP-12177 binding sites in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Adrenergic stimulation of inositol phosphate accumulation in tracheal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inositol phosphate production following alpha 1-adrenergic, muscarinic or electrical stimulation in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 22. documentsdelivered.com [documentsdelivered.com]
- 23. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 24. The alpha-adrenergic receptor blocking effect of this compound and the interaction between alpha-adrenergic and S2-serotonergic receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Haemodynamic response to this compound in rabbits with Page hypertension: comparison with prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ketanserin and Sarpogrelate in Vascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent 5-HT2A receptor antagonists, Ketanserin and Sarpogrelate, widely utilized in vascular research and clinical applications. This document outlines their mechanisms of action, receptor binding affinities, effects on vascular smooth muscle and platelets, and the experimental methodologies used to determine these properties.
Introduction
This compound and Sarpogrelate are both potent antagonists of the serotonin 2A (5-HT2A) receptor, a key player in mediating vasoconstriction and platelet aggregation.[1] While sharing this primary mechanism, their pharmacological profiles exhibit notable differences, particularly in their interactions with other receptor systems, influencing their overall effects on the vasculature.[2] This guide aims to provide a comprehensive, data-driven comparison to aid researchers in selecting the appropriate agent for their specific experimental needs.
Mechanism of Action and Receptor Selectivity
The primary mechanism of action for both this compound and Sarpogrelate is the competitive antagonism of the 5-HT2A receptor.[3][4] Activation of this Gq-coupled receptor by serotonin (5-hydroxytryptamine, 5-HT) on vascular smooth muscle cells (VSMCs) initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in vasoconstriction. By blocking this receptor, both drugs effectively inhibit serotonin-induced vasoconstriction.[3]
A key differentiator lies in their affinity for other receptors. This compound also exhibits significant antagonistic activity at alpha-1 (α1) adrenergic receptors, contributing to its vasodilatory and antihypertensive effects.[2][3] Sarpogrelate, on the other hand, is more selective for the 5-HT2A receptor, with significantly lower affinity for α1-adrenergic receptors.[2][5]
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (pKi) of this compound and Sarpogrelate for various receptors, providing a quantitative comparison of their selectivity. Higher pKi values indicate greater binding affinity.
| Receptor Subtype | This compound (pKi) | Sarpogrelate (pKi) | Sarpogrelate Metabolite M-1 (pKi) | Reference(s) |
| 5-HT2A | ~8.46 | 8.52 | - | [5] |
| 5-HT2B | - | 6.57 | - | [5] |
| 5-HT2C | - | 7.43 | - | [5] |
| α1a-Adrenergic | 8.0 | 6.3 | 7.1 | [2] |
| α1b-Adrenergic | 8.3 | 6.4 | 7.1 | [2] |
| α1d-Adrenergic | 7.6 | 6.3 | 6.1 | [2] |
Effects on Vascular Smooth Muscle and Platelets
Both drugs effectively inhibit serotonin-induced vascular smooth muscle contraction.[1][6][7] this compound's dual antagonism of 5-HT2A and α1-adrenergic receptors can result in more potent vasodilation, particularly in settings where both serotonergic and adrenergic tones are elevated.[3]
In addition to their effects on vascular tone, both agents inhibit platelet aggregation. Serotonin, released from activated platelets, acts as an amplifying signal by binding to 5-HT2A receptors on other platelets. By blocking this receptor, this compound and Sarpogrelate attenuate this amplification loop.[8][9]
Comparative Efficacy in Inhibiting Platelet Aggregation
The following table presents the half-maximal inhibitory concentration (IC50) values for this compound and Sarpogrelate in inhibiting collagen-stimulated platelet aggregation. Lower IC50 values indicate greater potency.
| Compound | IC50 (μM) for Collagen-Stimulated Platelet Aggregation | Reference(s) |
| This compound | 32.1 | [10] |
| Sarpogrelate | 66.8 | [10] |
Signaling Pathways
The signaling pathways affected by this compound and Sarpogrelate are central to their vascular effects. Below are diagrams illustrating their primary mechanisms of action.
Caption: this compound's dual antagonism of 5-HT2A and α1-adrenergic receptors.
Caption: Sarpogrelate's selective 5-HT2A antagonism and its effect on the ERK1/2-GATA4 pathway.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are outlines of the key experimental protocols.
Receptor Binding Assay (Competitive)
This assay determines the affinity of a compound for a specific receptor.
Caption: Workflow for a competitive receptor binding assay.
Detailed Steps:
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that specifically binds to the target receptor. Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value.
In Vitro Vascular Smooth Muscle Contraction Assay
This assay measures the effect of a compound on the contraction of isolated blood vessels.
Caption: Workflow for an in vitro vascular smooth muscle contraction assay.
Detailed Steps:
-
Tissue Preparation: A blood vessel, such as the thoracic aorta, is carefully excised from a laboratory animal and cut into rings.
-
Mounting: The rings are mounted in an organ bath filled with a warmed, oxygenated physiological salt solution. One end of the ring is fixed, and the other is attached to a force transducer.
-
Equilibration: The tissue is allowed to equilibrate for a period under a set resting tension.
-
Contraction and Antagonism: A contractile agent (agonist) is added to the bath to induce contraction. In antagonist studies, the tissue is pre-incubated with the test compound (this compound or Sarpogrelate) for a specific period before the addition of the agonist.
-
Measurement: The force of contraction is recorded by the transducer.
-
Data Analysis: The magnitude of the contraction is measured and plotted against the agonist concentration to generate concentration-response curves. The effect of the antagonist is quantified by the rightward shift of these curves.
Conclusion
Both this compound and Sarpogrelate are valuable tools in vascular research, primarily acting as 5-HT2A receptor antagonists. The choice between them depends on the specific research question. This compound's broader profile, including α1-adrenergic antagonism, makes it a potent antihypertensive agent but may introduce confounding variables in studies focused solely on the serotonergic system. Sarpogrelate's higher selectivity for the 5-HT2A receptor makes it a more suitable choice for dissecting the specific roles of this receptor in vascular physiology and pathophysiology. The detailed experimental data and protocols provided in this guide are intended to assist researchers in making an informed decision for their studies.
References
- 1. Platelet-mediated vascular contractions: inhibition of the serotonergic component by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and functional affinity of sarpogrelate, its metabolite m-1 and this compound for human recombinant alpha-1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarpogrelate hydrochloride | CAS:135159-51-2 | 5-HT2A receptor inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular effects of this compound (R 41 468), a novel antagonist of 5-HT2 serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin Antagonism Improves Platelet Inhibition in Clopidogrel Low-Responders after Coronary Stent Placement: An In Vitro Pilot Study | PLOS One [journals.plos.org]
- 9. Effects of sarpogrelate hydrochloride on platelet aggregation, and its relation to the release of serotonin and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
The Superiority of Ketanserin in Psychedelic Research: A Comparative Analysis
In the landscape of psychedelic research, the precise modulation of serotonergic pathways is paramount to understanding the mechanisms of action of compounds like psilocybin and LSD. Central to this endeavor is the use of serotonin receptor antagonists to block or reverse psychedelic effects, thereby isolating the contribution of specific receptors. Among the available antagonists, Ketanserin has emerged as a preferred tool. This guide provides a detailed comparison of this compound with other serotonin antagonists, primarily Risperidone and Haloperidol, elucidating the rationale for its widespread use in psychedelic studies through an examination of receptor binding data, experimental protocols, and signaling pathways.
Key Advantages of this compound
This compound's primary advantage lies in its receptor selectivity profile. While it is a potent antagonist at the serotonin 2A (5-HT2A) receptor, which is the principal target of classic psychedelics, it exhibits significantly lower affinity for the dopamine D2 receptor compared to atypical antipsychotics like Risperidone and typical antipsychotics like Haloperidol. This selectivity is crucial for researchers aiming to specifically probe the 5-HT2A-mediated effects of psychedelics without the confounding influence of dopamine system modulation, which can introduce its own set of psychoactive and motor effects.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound, Risperidone, and Haloperidol for the 5-HT2A and D2 receptors. Lower Ki values indicate a higher binding affinity.
| Compound | 5-HT2A Ki (nM) | D2 Ki (nM) | Other Notable Affinities (Ki, nM) |
| This compound | 0.16 - 1.6[1][2] | >1000 | α1-adrenergic (0.8), H1 histamine (2.23)[1] |
| Risperidone | 0.16 - 0.6[1][2] | 3.13[1] | α1-adrenergic (0.8), α2-adrenergic (7.54), H1 histamine (2.23)[1] |
| Haloperidol | ~50 | 1.55[1] | α1-adrenergic |
As the data illustrates, this compound's affinity for the 5-HT2A receptor is exceptionally high, while its affinity for the D2 receptor is negligible. In contrast, Risperidone has a high affinity for both 5-HT2A and D2 receptors, and Haloperidol is a potent D2 antagonist with much weaker 5-HT2A affinity. This makes this compound the most suitable tool for isolating the 5-HT2A-dependent effects of psychedelics.
Experimental Protocols for Psychedelic Antagonism
The use of this compound to block or reverse psychedelic effects has been well-documented in both human and animal studies. Below are summaries of typical experimental protocols.
Human Studies: Reversal of LSD Effects
A double-blind, randomized, placebo-controlled, crossover study investigated the ability of this compound to reverse the acute effects of LSD in healthy participants[3][4][5][6].
-
Psychedelic Administration: Participants received 100 µg of LSD orally[3][4][5][6].
-
Antagonist Administration: One hour after LSD administration, participants received either 40 mg of this compound orally or a placebo[3][4][5][6].
-
Outcome Measures: Subjective effects were assessed using rating scales such as the 5 Dimensions of Altered States of Consciousness (5D-ASC) scale. Autonomic effects, adverse effects, and pharmacokinetics were also monitored[3][4][5].
-
Key Finding: this compound significantly reduced the duration of the subjective effects of LSD from 8.5 hours to 3.5 hours[3][4][5][6].
Animal Studies: Blocking Psilocybin-Induced Head-Twitch Response
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation by psychedelics.
-
Antagonist Pre-treatment: Mice were pre-treated with this compound (2 mg/kg, intraperitoneally) 60 minutes prior to psilocybin administration[7].
-
Psychedelic Administration: Psilocybin (1 mg/kg, intraperitoneally) was administered[7].
-
Outcome Measure: The frequency of head-twitches was observed and counted for a set period following psilocybin injection[7].
-
Key Finding: Pre-treatment with this compound effectively blocked the psilocybin-induced head-twitch response[7].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for studying psychedelic antagonism.
Side Effect Considerations
Another important factor in the preference for this compound is its side effect profile. While this compound can cause side effects such as dry mouth and sedation, these are generally considered mild[4]. In contrast, antipsychotics like Risperidone and Haloperidol are associated with a broader range of and potentially more severe side effects, including extrapyramidal symptoms (movement disorders), weight gain, and metabolic issues, particularly with chronic use[8]. In the context of a research setting where the antagonist is typically administered acutely, the side effect profile of this compound is more favorable and less likely to confound the interpretation of the psychedelic's effects. Risperidone, for instance, has a higher risk of movement problems among atypical antipsychotics[8].
Conclusion
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reverses the Acute Response to LSD in a Randomized, Double-Blind, Placebo-Controlled, Crossover Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-reverses-the-acute-response-to-lsd-in-a-randomized-double-blind-placebo-controlled-crossover-study-in-healthy-participants - Ask this paper | Bohrium [bohrium.com]
- 6. onesearch.library.uwa.edu.au [onesearch.library.uwa.edu.au]
- 7. pnas.org [pnas.org]
- 8. Risperidone - Wikipedia [en.wikipedia.org]
Ketanserin's Serotonin Receptor Cross-reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ketanserin's binding affinity and functional activity across various serotonin (5-HT) receptor subtypes and other key neurotransmitter receptors. The data presented is curated from a range of experimental studies to offer a comprehensive overview of this compound's cross-reactivity profile, aiding in the design of targeted research and the development of more selective pharmacological tools.
Comparative Binding Affinity of this compound
This compound is well-established as a potent antagonist of the 5-HT2A receptor. However, its therapeutic and experimental applications are influenced by its affinity for other receptor subtypes. The following tables summarize the binding affinities (Ki) of this compound for various human serotonin, adrenergic, and histamine receptors. Lower Ki values indicate higher binding affinity.
Serotonin (5-HT) Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) in nM | Functional Activity |
| 5-HT2A | 0.85 - 3.5 [1] | Antagonist [1][2] |
| 5-HT2C | 20 - 49 | Antagonist[2][3][4] |
| 5-HT1D | 6500[5] | Binding Affinity Noted[5] |
| 5-HT1A | 794 - 1933[1] | Binding Affinity Noted[1] |
| 5-HT1B | >1000[6] | Binding Affinity Noted[1][6] |
| 5-HT2B | 158 - 316[1] | Binding Affinity Noted[1] |
| 5-HT6 | >1000 | Not well characterized |
| 5-HT7 | ~1000[1] | Binding Affinity Noted[1] |
Other Neurotransmitter Receptors
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) in nM | Functional Activity |
| Adrenergic | α1 | 1.9 - 10 | Antagonist [4] |
| α2 | >1000 | Negligible Affinity | |
| Histaminergic | H1 | 2 - 10 [1] | Antagonist [1] |
| Dopaminergic | D2 | 240[1] | Binding Affinity Noted[1] |
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. Below is a detailed methodology representative of the experimental protocols used in the cited studies.
Radioligand Binding Assay for this compound Affinity
Objective: To determine the binding affinity (Ki) of this compound for various receptor subtypes by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparations: Homogenates of cells (e.g., HEK293, CHO) recombinantly expressing the specific human receptor subtype of interest, or tissue homogenates known to be rich in the target receptor (e.g., rat frontal cortex for 5-HT2A).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A receptors, [³H]-Spiperone for D2 receptors).
-
Test Compound: this compound of high purity.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) at physiological pH, containing ions like MgCl₂.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the target receptor (e.g., unlabeled serotonin or a selective antagonist).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Membrane Preparation: Frozen cell pellets or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of this compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration required to inhibit 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Cross-reactivity Visualization
The following diagrams illustrate the primary signaling pathways of the receptors for which this compound shows significant affinity, a typical experimental workflow for determining binding affinity, and the logical relationship of this compound's cross-reactivity.
Conclusion
This guide highlights that while this compound is a potent 5-HT2A receptor antagonist, it exhibits significant cross-reactivity with other receptors, most notably the α1-adrenergic and H1 histamine receptors, where it also functions as an antagonist with high affinity. Its affinity for the 5-HT2C receptor is moderate, while its interaction with other 5-HT1 subtypes and the D2 dopamine receptor is of low affinity. Researchers and drug development professionals should consider this broad receptor-binding profile when interpreting experimental results or designing new therapeutic agents based on the this compound scaffold. The shared Gq/11 signaling pathway of its primary targets underscores the complexity of its pharmacological effects. Future drug development efforts may focus on modifying the this compound structure to enhance selectivity for the 5-HT2A receptor and reduce off-target interactions.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: this compound, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. [scholars.duke.edu]
- 4. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Induction of a high-affinity this compound binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ketanserin vs. Altanserin in 5-HT2A Receptor Research
In the landscape of serotonergic research, Ketanserin and Altanserin have long been cornerstone pharmacological tools for investigating the 5-HT2A receptor. While structurally similar, these two antagonists exhibit distinct pharmacological profiles that can significantly influence experimental outcomes. This guide provides a detailed head-to-head comparison of this compound and Altanserin, presenting quantitative data, experimental protocols, and a visual representation of their differential signaling mechanisms to aid researchers in their selection and experimental design.
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the key quantitative parameters for this compound and Altanserin, highlighting their differences in receptor binding affinity, functional activity, and in vivo effects.
| Parameter | This compound | Altanserin | Receptor/System | Reference |
| Binding Affinity (Ki) | ~3.5 nM | ~0.3 nM | Human 5-HT2A Receptor | [1][2] |
| IC50 | 5.7 nM | Not explicitly stated | Human 5-HT2A Receptor (IP1 Assay) | [3] |
| Functional Activity | Partial Agonist (Gαq/11) | Inverse Agonist (Gαi1) | Human Prefrontal Cortex | [4] |
| In Vivo Receptor Regulation | Down-regulates 5-HT2A receptors (chronic use) | No significant effect on receptor levels | C57BL/6J mice | [5] |
| Selectivity | Also binds to α1-adrenergic receptors | Also binds to 5-HT2C receptors | General | [1][6] |
Differential Signaling Pathways at the 5-HT2A Receptor
This compound and Altanserin, despite their structural similarities, induce distinct downstream signaling cascades upon binding to the 5-HT2A receptor. This compound acts as a partial agonist at the Gαq/11 pathway, while Altanserin demonstrates inverse agonism at the Gαi1 pathway. This "biased agonism" is a critical consideration for interpreting experimental data.
Key Experimental Protocols
Below are detailed methodologies for common assays used to characterize and compare this compound and Altanserin.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of ligands to their receptors.
a) Saturation Binding Assay
-
Objective: To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
-
Materials:
-
Membrane preparations from cells or tissues expressing 5-HT2A receptors (e.g., CHO-K1 cells stably transfected with human 5-HT2A receptor).[7]
-
Radioligand: [3H]this compound.[8]
-
Assay Buffer: e.g., HEPES buffer, pH 7.4.[8]
-
Non-specific binding determination: A high concentration of a non-labeled competing ligand (e.g., unlabeled this compound or Mianserin).
-
Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Incubate varying concentrations of [3H]this compound with a fixed amount of membrane preparation in the assay buffer.
-
For each concentration of radioligand, prepare parallel tubes containing an excess of a non-labeled competitor to determine non-specific binding.
-
Incubate at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.[8]
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Bmax and Kd.
-
b) Competition Binding Assay
-
Objective: To determine the affinity (Ki) of a non-labeled ligand (e.g., Altanserin) by its ability to compete with a radioligand for receptor binding.
-
Materials: Same as for the saturation binding assay, plus the unlabeled competitor drug (this compound or Altanserin).
-
Procedure:
-
Incubate a fixed concentration of [3H]this compound with a fixed amount of membrane preparation in the presence of varying concentrations of the unlabeled competitor drug.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess of a standard non-labeled ligand).
-
Follow the incubation, filtration, and counting steps as in the saturation binding assay.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays
These assays measure the cellular response following receptor activation or inhibition.
a) [35S]GTPγS Binding Assay
-
Objective: To measure the activation of G-proteins coupled to the 5-HT2A receptor.
-
Materials:
-
Membrane preparations.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer.
-
Test compounds (this compound, Altanserin).
-
Antibodies specific for Gαq/11 and Gαi1 for immunocapture.[4]
-
-
Procedure:
-
Pre-incubate membrane preparations with the test compound.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate to allow for [35S]GTPγS binding to activated G-proteins.
-
Terminate the reaction and separate bound from free [35S]GTPγS by filtration.
-
To assess specific G-protein subtype activation, solubilize the membranes and immunoprecipitate with antibodies against Gαq/11 or Gαi1.[4]
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Agonists will stimulate [35S]GTPγS binding, while inverse agonists will inhibit it.
-
b) Inositol Phosphate (IP1) Accumulation Assay
-
Objective: To measure the activation of the Gq/11 pathway by quantifying the accumulation of a downstream second messenger.
-
Materials:
-
Whole cells expressing the 5-HT2A receptor (e.g., CHO-K1 cells).[3]
-
Assay buffer.
-
5-HT (as a reference agonist).
-
Test compounds (this compound, Altanserin).
-
Commercially available IP1 detection kits (e.g., HTRF).
-
-
Procedure:
-
Plate the cells and allow them to adhere.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of 5-HT (e.g., EC80).
-
To measure agonist/inverse agonist activity, incubate the cells with varying concentrations of the test compound alone.
-
Lyse the cells and measure the accumulation of IP1 according to the kit manufacturer's instructions.
-
Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Summary and Recommendations
The choice between this compound and Altanserin should be guided by the specific research question.
-
This compound is a suitable tool for studies where a partial agonistic effect at the Gαq/11 pathway is desired or can be controlled for. Its property of down-regulating 5-HT2A receptors with chronic administration makes it a valuable tool for studying the consequences of receptor desensitization and internalization.[5] However, its affinity for α1-adrenergic receptors necessitates careful consideration of potential off-target effects.
-
Altanserin , with its higher affinity and inverse agonist activity at the Gαi1 pathway, is a more potent and specific tool for probing the constitutive activity of the 5-HT2A receptor and for studies where complete blockade of Gαi1-mediated signaling is required.[4] Its lack of effect on receptor expression with chronic use provides a stable baseline for long-term studies.[5]
References
- 1. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands this compound and altanserin in human prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.cat [2024.sci-hub.cat]
- 7. reactionbiology.com [reactionbiology.com]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
Ketanserin's Efficacy in Blocking LSD-Induced Behaviors: A Comparative Analysis with Other Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ketanserin and other antagonists in blocking lysergic acid diethylamide (LSD)-induced behaviors. The information presented is supported by experimental data, detailed methodologies, and visualizations of the underlying biological and experimental processes.
Introduction
Lysergic acid diethylamide (LSD) is a potent psychedelic compound that primarily exerts its effects through the serotonin 2A (5-HT2A) receptor.[1][2] Understanding the mechanisms to block these effects is crucial for both clinical research, where controlling the psychedelic experience may be necessary, and for the development of novel therapeutics. This compound, a 5-HT2A receptor antagonist, has been extensively studied for its ability to attenuate or reverse the effects of LSD.[3][4][5] This guide compares the efficacy of this compound with other antagonists, providing quantitative data, experimental protocols, and pathway diagrams to offer a clear and objective overview for the scientific community.
Comparative Efficacy of Antagonists
The primary behavioral model used to assess the hallucinogenic potential of compounds in rodents is the head-twitch response (HTR).[6][7][8] The ability of an antagonist to block this response is a key indicator of its potential to block the psychedelic effects of substances like LSD in humans.
Quantitative Data on Antagonist Efficacy
The following table summarizes the inhibitory potency (ID50) of this compound compared to other 5-HT2A antagonists in blocking hallucinogen-induced head-twitch responses in mice. A lower ID50 value indicates a higher potency.
| Antagonist | Hallucinogen | Administration Route | ID50 (mg/kg) | Reference |
| This compound | DOM | Preventive | 0.4 | [9] |
| DOM | Therapeutic | 0.04 | [9] | |
| M100907 (Volinanserin) | DOM | Preventive | 0.005 | [9] |
| DOM | Therapeutic | 0.005 | [9] | |
| Olanzapine | DOM | Preventive | 0.25 | [9] |
| DOM | Therapeutic | 0.03 | [9] |
Note: Data is for 2,5-dimethoxy-4-methylamphetamine (DOM), a hallucinogen with a similar mechanism of action to LSD.[9]
In human studies, this compound has demonstrated significant efficacy in reversing the subjective and physiological effects of LSD.
| Study Parameter | LSD + Placebo | LSD + this compound (40 mg) | Reference |
| Duration of Subjective Effects | 8.5 hours | 3.5 hours | [3][5][10] |
| Visual Alterations (VAS) | Significantly Increased | Significantly Reduced | [5] |
| Ego Dissolution (VAS) | Significantly Increased | Significantly Reduced | [5] |
Signaling Pathways and Mechanism of Action
LSD's primary mechanism of action involves its agonist activity at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[2] Activation of the 5-HT2A receptor by LSD initiates a signaling cascade through the Gq/G11 protein, leading to the activation of phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately resulting in the downstream cellular responses that mediate the psychedelic effects.
This compound and other 5-HT2A antagonists act by competitively binding to the 5-HT2A receptor, thereby preventing LSD from binding and activating this signaling pathway.
Experimental Protocols
The following protocols are representative of the methodologies used in the cited studies to assess the efficacy of antagonists in blocking LSD-induced behaviors.
Head-Twitch Response (HTR) in Rodents
This protocol is a standard preclinical method for evaluating the hallucinogenic potential of a substance and the efficacy of antagonists.[6][11]
-
Animals: Male C57BL/6J mice are commonly used.[9]
-
Acclimation: Animals are acclimated to the testing environment to reduce stress-induced behavioral artifacts.[12] This may involve handling the mice and placing them in the observation chambers for a period before the experiment begins.[13]
-
Drug Administration:
-
Preventive Protocol: The antagonist (e.g., this compound, M100907, or olanzapine) or vehicle is administered intraperitoneally (i.p.). After a set pretreatment time (e.g., 30 minutes), the hallucinogen (e.g., LSD or DOM) is administered.[9]
-
Therapeutic Protocol: The hallucinogen is administered first. At the time of peak effect, the antagonist or vehicle is administered.[9]
-
-
Observation: Following hallucinogen administration, mice are placed in individual observation chambers. The number of head twitches (rapid, rotational movements of the head) is counted for a specified period (e.g., 30-60 minutes).[13]
-
Data Analysis: The total number of head twitches is recorded for each animal. The ID50 of the antagonist is calculated, which is the dose required to reduce the head-twitch response by 50% compared to the vehicle-treated group.
Human Clinical Studies
Human studies typically employ a double-blind, placebo-controlled, crossover design to assess the effects of antagonists on the subjective and physiological responses to LSD.[3][4][10]
-
Participants: Healthy volunteers with previous experience with hallucinogens are often recruited.
-
Study Design: A randomized, crossover design is used where each participant receives different treatment combinations (e.g., placebo + placebo, placebo + LSD, this compound + LSD) on separate occasions, with a washout period in between.
-
Drug Administration:
-
Pre-treatment: The antagonist (e.g., 40 mg of this compound) or placebo is administered orally a set time (e.g., 60 minutes) before the administration of LSD (e.g., 100 µg).[5]
-
Reversal: LSD is administered, and after a certain period (e.g., 1 hour), the antagonist or placebo is given to assess its ability to reverse established effects.[3][4][10]
-
-
Outcome Measures:
-
Subjective Effects: Assessed using validated questionnaires such as the 5-Dimensions of Altered States of Consciousness (5D-ASC) and Visual Analog Scales (VAS) for effects like "good drug effects," "ego dissolution," and "visual alterations."[5]
-
Autonomic Effects: Blood pressure, heart rate, and pupil size are monitored.
-
-
Data Analysis: Statistical comparisons are made between the different treatment conditions to determine the effect of the antagonist on the various outcome measures.
Conclusion
The available data strongly support the efficacy of this compound in blocking LSD-induced behaviors, both in preclinical rodent models and in human clinical trials. It effectively antagonizes the 5-HT2A receptor, preventing or reversing the downstream signaling that leads to the characteristic psychedelic effects of LSD.[1][3][4] While other antagonists like the highly selective M100907 show greater potency in animal models, this compound's well-documented efficacy and use in human studies make it a critical tool for psychedelic research.[6][9] This guide provides a foundational understanding for researchers and professionals in the field, highlighting the comparative effectiveness of these compounds and the methodologies used to evaluate them.
References
- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. This compound-reverses-the-acute-response-to-lsd-in-a-randomized-double-blind-placebo-controlled-crossover-study-in-healthy-participants - Ask this paper | Bohrium [bohrium.com]
- 4. primo.wpunj.edu [primo.wpunj.edu]
- 5. This compound Reverses the Acute Response to LSD in a Randomized, Double-Blind, Placebo-Controlled, Crossover Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Behavior in Psychedelic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, M100907 and Olanzapine on hallucinogenic like action induced by 2,5-dimethoxy-4-methylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Reverses the Acute Response to LSD in a Randomized, Double-Blind, Placebo-Controlled, Crossover Study in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. LSD-induced alterations of investigatory responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Ketanserin
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management of a substance like Ketanserin is not just a matter of compliance, but a commitment to a safe and sustainable research environment. This compound, a selective antagonist of serotonin 5-HT2A receptors, requires careful handling throughout its lifecycle, including its final disposal.
Hazard Profile of this compound
Before delving into disposal procedures, it is essential to understand the hazard profile of this compound. According to safety data sheets (SDS), this compound is classified as toxic or harmful if swallowed.[1][2][3][4] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[2] This ecotoxicity underscores the importance of preventing its release into the environment.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic or Harmful if swallowed[1][2][3][4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[2] |
Step-by-Step Disposal Procedures for this compound
Adherence to a strict disposal protocol is mandatory to mitigate risks to personnel and the environment. The following steps provide a clear guide for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
2. Waste Segregation:
-
Solid Waste: All solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a designated, clearly labeled hazardous waste container. Do not mix with non-hazardous laboratory trash.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.[1][5]
3. Container Management:
-
Use containers that are compatible with the chemical waste.
-
Ensure containers are securely sealed to prevent leaks or spills.
-
Label containers clearly with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to manage potential spills.
5. Professional Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in accordance with federal, state, and local regulations.
-
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[6][7]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an absorbent material.
-
Carefully sweep up the solid material, avoiding dust formation, and place it into a designated hazardous waste container.[8]
-
Clean the spill area thoroughly.
7. Regulatory Compliance:
-
Be aware of and comply with all institutional, local, state, and federal regulations regarding pharmaceutical and hazardous waste disposal. In the United States, the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide the primary framework for hazardous waste management.[6][7][9]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key steps and decision points.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Tartrate|83846-83-7|MSDS [dcchemicals.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. carlroth.com [carlroth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. fishersci.com [fishersci.com]
- 9. easyrxcycle.com [easyrxcycle.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ketanserin
Essential guidance for the safe handling and disposal of Ketanserin in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
Researchers and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) specifications to step-by-step operational and disposal plans.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound, based on standard laboratory safety guidelines. While specific occupational exposure limits for this compound have not been established, adherence to these recommendations is critical to minimize exposure.[1][2][3]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust.[1][2][3] |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents skin contact.[1][2][3] |
| Body Protection | Impervious clothing (e.g., laboratory coat) | Protects against contamination of personal clothing.[1][2][3] |
| Respiratory Protection | Suitable respirator (use in well-ventilated areas) | Prevents inhalation of dust or aerosols.[1][2][3] A NIOSH-approved respirator is recommended when ventilation is inadequate.[4] |
Operational Plan: Step-by-Step Handling of this compound
Following a systematic workflow is crucial for minimizing the risk of exposure and contamination. The diagram below illustrates the procedural flow for safely handling this compound, from preparation to post-handling cleanup.
Caption: Workflow for safe handling of this compound.
Experimental Protocols
1. Pre-Handling Preparation:
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1][2][3]
-
Personal Protective Equipment (PPE): Don the required PPE as specified in the table above.
-
Emergency Preparedness: Locate the nearest safety shower and eye wash station.[1][2] Have a spill kit readily available.
2. Handling the Compound:
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1]
-
Minimize Dust and Aerosols: Handle the solid form of this compound carefully to avoid creating dust.[3] When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician.[5][6]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
2. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces and equipment by scrubbing with alcohol or another suitable solvent.[1]
-
Glassware: Rinse contaminated glassware thoroughly before sending it for washing.
3. Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Before discarding empty containers, scratch out any identifying information on the label to protect confidential information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
